CID 156592264
Description
Chemical Synthesis Methodologies and Precursor Chemistry
Sunset Yellow FCF is synthesized through a chemical process involving diazotization and coupling reactions, characteristic of azo dye production. The synthesis primarily involves two key precursor molecules.
Diazotization Reactions in Azo Dye Synthesis
The synthesis of azo dyes, including Sunset Yellow FCF, begins with a diazotization reaction. This process involves treating a primary aromatic amine with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C). atamanchemicals.comcuny.edu This reaction converts the primary aromatic amine into a diazonium salt, which contains a diazonium group (-N≡N+). cuny.edu The stability of the diazonium salt is crucial, and the low temperature helps to prevent its decomposition. cuny.edu
Role of Specific Chemical Precursors in Compound Formation
The primary precursors for the synthesis of Sunset Yellow FCF are 4-aminobenzenesulfonic acid (sulfanilic acid) and 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt). atamanchemicals.comcuny.eduoup.com
The synthesis proceeds in two main steps:
Diazotization of 4-aminobenzenesulfonic acid: 4-aminobenzenesulfonic acid is diazotized using sodium nitrite in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to form the corresponding diazonium salt, 4-sulfobenzenediazonium. atamanchemicals.comcuny.edu
Coupling Reaction: The diazonium salt of 4-aminobenzenesulfonic acid is then coupled with 6-hydroxy-2-naphthalenesulfonic acid under alkaline conditions. cuny.educhembk.com This electrophilic aromatic substitution reaction occurs between the diazonium cation and the activated aromatic ring of 6-hydroxy-2-naphthalenesulfonic acid, forming the azo linkage (-N=N-) and yielding Sunset Yellow FCF. cuny.edu
The dye is typically isolated as the sodium salt. atamanchemicals.com Calcium and potassium salts are also permitted forms. atamanchemicals.comeuropa.eu
Characterization of Isomeric Forms and Related Impurities
Commercial samples of Sunset Yellow FCF are not typically 100% pure and may contain subsidiary coloring matters and uncolored synthetic components. ums.edu.myulprospector.com Characterization and analysis are essential to determine the purity and identify these related substances.
Identification and Separation of Subsidiary Coloring Matters
Subsidiary coloring matters are colored impurities structurally similar to the main dye. oup.com These can arise from the diazotization and coupling of one intermediate with an impurity present in the other intermediate. oup.com Examples of subsidiary coloring matters found in Sunset Yellow FCF include:
The trisodium (B8492382) salt of 3-hydroxy-4-[(4-sulfophenyl)azo]-2,7-naphthalenedisulfonic acid (also known as R-salt dye or SA+RS), which can form from the coupling of diazotized sulfanilic acid with 2-naphthol-3,6-disulfonic acid (R-salt), an impurity in Schaeffer's salt. oup.com
The sodium salt of 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid (SSA), formed by the diazotization and coupling of Schaeffer's salt with aniline, an impurity in sulfanilic acid. oup.com
The sodium salt of 4-[(2-hydroxy-1-naphthalenyl)azo]benzenesulfonic acid (SA + 2N), formed by the diazotization and coupling of sulfanilic acid with 2-naphthol, an impurity in Schaeffer's salt. oup.com
Analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for the separation and identification of these subsidiary coloring matters due to their ability to separate components in complex mixtures. ums.edu.myresearchgate.net HPLC coupled with UV-Vis or mass spectrometry detection is particularly effective for this purpose. researchgate.netnih.gov
Advanced Spectroscopic Characterization Techniques
Various spectroscopic techniques are utilized for the characterization of Sunset Yellow FCF, providing information about its structure, purity, and behavior.
UV-Vis Spectrophotometry: Sunset Yellow FCF is an azo dye with a characteristic absorption spectrum in the UV-Vis range. wikipedia.orgresearchgate.net Its maximum absorption is pH-dependent, occurring at approximately 480 nm at pH 1 and 443 nm at pH 13, with a shoulder at 500 nm. wikipedia.org UV-Vis spectrophotometry is a common method for the quantitative determination of Sunset Yellow FCF and can be used to assess the total coloring matter content. ums.edu.myeuropa.euresearchgate.net
Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (e.g., LC-MS/MS), is a powerful tool for identifying and quantifying Sunset Yellow FCF and its related impurities based on their mass-to-charge ratio. researchgate.netnih.govnih.gov LC-MS with electrospray ionization has been used to determine raw materials, intermediates, and subsidiary colors in Sunset Yellow FCF. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and dynamics of Sunset Yellow FCF. Techniques like diffusion NMR can be used to investigate the aggregation behavior of the dye in solution. scispace.comresearchgate.netacs.org NMR has also been used in the identification of unknown red dyes, including in conjunction with LC-MS. scispace.com
These advanced spectroscopic methods, in combination with chromatographic techniques, are crucial for comprehensive molecular characterization and purity assessment of Sunset Yellow FCF.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Sunset Yellow FCF | 6093232 wikipedia.org |
| 4-aminobenzenesulfonic acid | 8047 |
| 6-hydroxy-2-naphthalenesulfonic acid | 17730 kochcolor.com |
| 2-naphthol-3,6-disulfonic acid | 6093232 |
| Aniline | 6118 |
| 2-naphthol | 6856 |
Data Tables
While the text provides details on analytical findings and specifications, presenting them as interactive tables requires specific data points that are not consistently provided in a structured format across the search results. However, based on the information, a conceptual data table for purity specifications can be illustrated:
Conceptual Purity Specifications for Sunset Yellow FCF
| Component | Specification Limit (Example based on search results) |
| Total Colouring Matters | min. 85% or 90% ulprospector.comeuropa.eusigmaaldrich.com |
| Subsidiary Colouring Matters | Not more than 5% europa.eufao.org |
| Organic compounds other than colouring matters (sum of specified) | Not more than 0.5% europa.eufao.org |
| Sudan I (1-(Phenylazo)-2-naphthalenol) | Not more than 0.5 mg/kg or 1 mg/kg europa.eufao.org |
Another conceptual table could illustrate analytical parameters for HPLC analysis of impurities:
Conceptual HPLC Parameters for Sunset Yellow FCF Impurity Analysis
| Parameter | Example Condition (based on search results) |
| Column | Reverse-Phase C18 or Biphenyl oup.comfao.org |
| Mobile Phase | Gradient elution (e.g., water/methanol (B129727) or aqueous ammonium (B1175870) formate/methanol) oup.comnih.govfao.org |
| Detection | UV-Vis or Mass Spectrometry (LC-MS) researchgate.netnih.govnih.gov |
| Flow Rate | e.g., 0.350 mL/min oup.com |
| Injection Volume | e.g., 2 µL oup.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2783-94-0 |
|---|---|
Molecular Formula |
C16H12N2NaO7S2 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12N2O7S2.Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25); |
InChI Key |
RBEIQMWREYWYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Color/Form |
Orange-red crystals Orange powde |
melting_point |
Decomposes without melting at 734 °F (NTP, 1992) Decomposes without melting when heated to 390 °C |
Other CAS No. |
2783-94-0 1325-37-7 15790-07-5 |
physical_description |
Red-orange crystals or red powder; [CAMEO] Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992) 50 to 100 mg/mL at 75 °F (NTP, 1992) Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-hydroxy-5-((p- sulfophenyl)azo)-2-naphthalenesulfonic acid disodium salt C.I. 15-985 C.I. food yellow 3 E 110 F D and C Yellow #6 FD and C Yellow No. 6 gelborange S L-orange 2 orange no.2 sunset yellow Sunset yellow FCF |
vapor_pressure |
1.43X10-22 mm Hg at 25 °C (estimated) |
Origin of Product |
United States |
Synthetic Pathways and Molecular Characterization of Sunset Yellow Fcf
Advanced Spectroscopic Characterization Techniques
Advanced UV-Visible Spectrophotometry for Molecular Fingerprinting
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the analysis and characterization of synthetic dyes like Sunset Yellow FCF ums.edu.mythepharmajournal.comfoodsciencejournal.com. This method relies on the absorption of UV or visible light by the chromophoric groups within the molecule, such as the azo group and the aromatic rings in Sunset Yellow FCF ums.edu.my.
The UV-Vis spectrum of Sunset Yellow FCF exhibits a pH-dependent maximum absorption. At pH 1, the maximum absorption is around 480 nm, while at pH 13, it shifts to approximately 443 nm, with a shoulder observed at 500 nm wikipedia.org. Spectrophotometric measurements are often carried out in aqueous solutions, and the absorbance is recorded over a specific wavelength range, typically between 300 and 800 nm ums.edu.myfoodsciencejournal.comsci-int.com.
UV-Vis spectrophotometry can be used for both qualitative identification and quantitative determination of Sunset Yellow FCF foodsciencejournal.com. By comparing the obtained spectrum to that of a standard, the presence of the dye can be confirmed thepharmajournal.com. Quantitative analysis involves measuring the absorbance at the maximum wavelength (e.g., 482 nm) and using a calibration curve prepared with known concentrations of the standard thepharmajournal.comresearchgate.net. This method is considered simple, accurate, and directly applicable for quantitative analysis researchgate.net.
Research findings demonstrate the application of UV-Vis spectrophotometry for estimating Sunset Yellow FCF concentration in various samples. For instance, in a study analyzing milk-based sweets, Sunset Yellow was estimated with a mean concentration of 3.84 mg/ml using UV-Vis spectrophotometry thepharmajournal.com. The technique has also been employed for the simultaneous determination of Sunset Yellow and other dyes in mixtures using methods like multivariate calibration methodology foodsciencejournal.com.
Surface-Enhanced Raman Scattering (SERS) for Molecular Signatures
Surface-Enhanced Raman Scattering (SERS) is a powerful spectroscopic technique that provides detailed molecular vibrational information, offering a unique molecular fingerprint for analysis ums.edu.mynih.gov. SERS enhances the Raman scattering signal of analytes adsorbed onto noble metal surfaces, such as silver or gold nanoparticles, allowing for the detection of substances at low concentrations nih.govnih.gov.
SERS has been investigated for the rapid qualitative and quantitative determination of food colorants, including Sunset Yellow FCF scispace.com. The technique can distinguish different colorants by their characteristic peaks in the SERS spectra, even in mixtures ums.edu.my.
Studies have explored the use of silver nanoparticles as SERS substrates for the detection of food colorants scispace.com. The SERS spectra of dyes like Sunset Yellow FCF exhibit characteristic peaks corresponding to their molecular vibrations nih.gov. While specific detailed research findings solely focused on the SERS of Sunset Yellow FCF in isolation were not extensively detailed in the provided context, the application of SERS for the analysis of synthetic dyes, including Sunset Yellow FCF, in complex matrices like pharmaceuticals has been demonstrated nih.gov. In one study, an online coupling of microchip isotachophoresis with SERS was developed for the analysis of synthetic dyes, including Sunset Yellow FCF, in pharmaceuticals, achieving reliable identification and detection with limits of detection ranging from 12 to 62 nM nih.gov.
Mass Spectrometric Approaches for Structural Elucidation of Minor Constituents
Mass Spectrometry (MS) and coupled techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable tools for the structural elucidation of a compound and the identification of minor constituents and impurities europa.eufda.gov.twnih.gov. These techniques separate components in a mixture and then measure the mass-to-charge ratio of ionized molecules and their fragments, providing information about their molecular weight and structure.
LC-MS has been used for the analysis of raw materials, intermediates, and subsidiary colors in Sunset Yellow FCF nih.gov. By using electrospray ionization, quasi-molecular ions of impurities can be monitored nih.gov. In cases where compounds have the same molecular weight and are not resolved chromatographically, fragment ions of their sodium salts can be used as monitor ions for identification nih.gov. Research examining commercial samples of Sunset Yellow FCF using LC/MS has shown good agreement with results obtained by UV-Vis spectroscopy, with detection limits for impurities ranging from 0.01 to 0.1% nih.gov.
LC-MS/MS is a highly sensitive and selective method for the simultaneous determination of multiple synthetic dyes, including Sunset Yellow FCF, in complex food matrices europa.eufda.gov.twsigmaaldrich.com. This technique utilizes multiple reaction monitoring (MRM) to select and detect specific fragment ions, enhancing selectivity and sensitivity fda.gov.tw. A validated LC-MS/MS method for determining Sunset Yellow FCF in feedingstuffs demonstrated performance characteristics including a relative standard deviation for repeatability ranging from 2.0 to 7.6%, a relative standard deviation for intermediate precision ranging from 2.8 to 16.4%, a recovery rate from 83 to 101%, and a limit of quantification of 1 mg/kg europa.eu. The method involved sample preparation steps such as sonication and centrifugation europa.eu.
MS-based approaches are essential for confirming the identity of Sunset Yellow FCF and for the detailed analysis of its composition, including the identification and quantification of subsidiary coloring matters and potential impurities that may be present from the synthesis process.
Data Tables
While detailed raw data tables were not extensively available in the search results, the following table summarizes some key analytical parameters and findings:
| Analytical Technique | Application | Key Findings / Parameters | Source(s) |
| UV-Visible Spectrophotometry | Qualitative and Quantitative Analysis | Maximum absorption at ~480 nm (pH 1), ~443 nm (pH 13); Shoulder at 500 nm. wikipedia.org Used for concentration estimation. thepharmajournal.comresearchgate.net | wikipedia.orgums.edu.mythepharmajournal.comfoodsciencejournal.comresearchgate.net |
| SERS | Molecular Fingerprinting, Detection | Characteristic peaks in spectra; Enhanced signal with noble metal nanoparticles. ums.edu.mynih.gov Detection limits 12-62 nM in pharmaceuticals. nih.gov | ums.edu.mynih.govscispace.com |
| LC-MS | Identification of Minor Constituents/Impurities | Monitoring of quasi-molecular and fragment ions. nih.gov Detection limits for impurities 0.01-0.1%. nih.gov | nih.gov |
| LC-MS/MS | Quantitative Determination in Complex Matrices | High sensitivity and selectivity using MRM. fda.gov.tw Recovery rates 83-101%; LOQ 1 mg/kg in feedingstuffs. europa.eu | europa.eufda.gov.twsigmaaldrich.com |
Analytical Methodologies for Sunset Yellow Fcf Detection and Quantification
Chromatographic Separation Techniques for Sunset Yellow FCF Analysis
Chromatography plays a vital role in the analysis of synthetic dyes like Sunset Yellow FCF. By separating the dye from other components in a sample, potential interferences are minimized, leading to more accurate results ums.edu.my. Both liquid chromatography and thin layer chromatography are frequently utilized ums.edu.my.
HPLC is a widely used technique for the determination of synthetic food dyes, including Sunset Yellow FCF, due to its good repeatability and acceptable sensitivity ums.edu.my. Various HPLC approaches have been developed and applied for the analysis of Sunset Yellow FCF in different sample types researchgate.netresearchgate.net.
Reversed-Phase HPLC (RP-HPLC) is a common mode for analyzing Sunset Yellow FCF and other food dyes sigmaaldrich.cnthermofisher.comresearchgate.net. This technique utilizes a stationary phase that is less polar than the mobile phase. Several studies have successfully employed RP-HPLC for the simultaneous determination of Sunset Yellow FCF alongside other synthetic dyes like Tartrazine (B75150), Allura Red AC, and Quinoline Yellow WS in food samples researchgate.netscispace.comktu.edu.tr.
An RP-HPLC method for the simultaneous determination of four synthetic food dyes, including Sunset Yellow FCF, in various foodstuffs utilized an optimized gradient elution with mobile phases consisting of acetate (B1210297) buffer (pH 7.5, 1%), acetonitrile (B52724), and methanol (B129727). The analysis was performed at room temperature with a flow rate of 1.0 mL/min and an injection volume of 20 µL. This method achieved efficient separation of the four dyes in a single run within 15.1 minutes researchgate.netscispace.com.
Another RP-HPLC method for the simultaneous determination of Tartrazine and Sunset Yellow FCF in soft drinks used a C18 column maintained at 30°C. The mobile phase was a gradient mixture of acetonitrile and ammonium (B1175870) acetate buffer (pH 6.8) with a flow rate of 1 mL/min. Detection was performed at 455 nm. This method demonstrated good selectivity, with no interference observed at the retention times of Tartrazine (2.86 min) and Sunset Yellow FCF (5.67 min) scirp.org.
RP-HPLC coupled with UV detection has also been used for the simultaneous analysis of Sunset Yellow FCF, Allura Red AC, Quinoline Yellow WS, and Tartrazine in samples like gummy bears, chewing gum, and sweet candy sigmaaldrich.cnsigmaaldrich.com.
Ion-Pair HPLC (IP-HPLC) is a valuable technique for the separation of ionic compounds, such as the sulfonic acid groups present in Sunset Yellow FCF bg.ac.rsoup.com. By adding an ion-pairing reagent to the mobile phase, the retention behavior of ionic analytes on a reversed-phase column can be modified, improving separation efficiency researchgate.netbg.ac.rs.
An ion-paired reversed-phase HPLC method has been investigated for the separation of nine commonly used dyes, including Sunset Yellow FCF. The method aimed for a simple isocratic elution bg.ac.rs. IP-HPLC has also been used in the determination of uncombined intermediates in synthetic food colors like Sunset Yellow FCF. This approach utilizes reversed-phase liquid chromatography with a mobile phase containing tetra-n-butylammonium phosphate (B84403) to separate intermediates from the primary dyes oup.com. Recoveries for intermediates like sulfanilic acid and Schaeffer's salt in Sunset Yellow FCF ranged from 96 to 105% oup.com.
Mixed-mode HPLC columns offer multiple separation mechanisms, such as reversed-phase, ion-exchange, and HILIC, which can be advantageous for analyzing compounds with diverse chemical properties like food dyes sielc.comhelixchrom.comsielc.com. Columns with both acidic and basic ionizable groups can retain and separate dyes like Sunset Yellow FCF sielc.com.
Mixed-mode HPLC columns, such as the Obelisc N and Amaze TH columns, have been used for the analysis of Sunset Yellow FCF sielc.comhelixchrom.com. The Obelisc N column, which contains embedded acidic and basic ionizable groups, can retain Sunset Yellow FCF and is compatible with LC/MS and UV detection sielc.com. The Amaze TH mixed-mode column has also been applied for the analysis of Sunset Yellow FCF, with retention time controlled by buffer concentration and pH helixchrom.com. These columns can be used for analyzing acidic dyes in various samples helixchrom.com.
Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC due to smaller particle sizes in the stationary phase akjournals.com. Coupling UHPLC with a Diode Array Detector (DAD) allows for the simultaneous detection of multiple wavelengths, which is useful for analyzing mixtures of dyes akjournals.comresearchgate.net.
A UHPLC-DAD method was developed for the simultaneous analysis of ten synthetic colors, including Sunset Yellow FCF, in various food and drink samples. The method utilized a C18 column and a gradient elution with a mobile phase consisting of sodium phosphate buffer (pH 7) and methanol. Detection wavelengths were set based on the maximum absorbance of each dye, with 518 nm used for Sunset Yellow FCF, among others akjournals.comresearchgate.net. This method demonstrated good linearity with correlation coefficient values between 0.9991 and 1.0, and the limits of detection ranged from 0.017 to 0.025 mg/L akjournals.comresearchgate.net.
Another application note demonstrated the rapid UHPLC analysis of nine food dyes, including Sunset Yellow FCF, in less than five minutes using a mixed-mode column (Acclaim PA2) and a UHPLC system with UV detection lcms.cz. A separate UHPLC screening method for food dyes in carbonated beverages utilized a C18 column and UV/Vis wavelength switching, successfully detecting Sunset Yellow FCF thermofisher.com.
Thin Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique commonly used for the separation and determination of dyes in food products and beverages ums.edu.my. TLC involves separating components of a mixture on a thin layer of stationary phase coated on a plate ums.edu.my.
TLC has been used for the identification of Sunset Yellow FCF, often in combination with spectrophotometric measurements europa.eu. The retention factor (Rf) values determined by TLC under different chromatographic conditions can be used for identification europa.eu. A polyamide thin-layer chromatographic method combined with on-plate solid-phase extraction has been developed for the determination of synthetic colorants, including Sunset Yellow FCF, in foods, offering a rapid, low-cost, and sensitive approach with a detection limit of 4.12 ng ums.edu.my.
Reversed-phase thin-layer chromatography on octadecyl-modified silica (B1680970) has also been described for the determination of food dyes, including Sunset Yellow FCF. A solvent system containing aqueous sodium sulfate (B86663) solution was used, and the separation was dependent on the pH of the solvent system, with good separation achieved between pH 6.0 and 7.0 nih.gov. TLC analysis has been applied to identify synthetic food colors, including Sunset Yellow FCF, in confectioneries and beverages using specific solvent systems scispace.com.
Research Findings and Data Tables:
Research findings highlight the effectiveness of various chromatographic methods for analyzing Sunset Yellow FCF. For instance, the RP-HPLC method for simultaneous dye determination reported limits of detection of 0.24 mg/L for Tartrazine, 0.08 mg/L for Quinoline Yellow WS, 0.25 mg/L for Sunset Yellow FCF, and 0.23 mg/L for Allura Red AC. The relative standard deviation for intraday measurements was between 0.56% and 1.65% for all four dyes researchgate.netktu.edu.tr.
The UHPLC-DAD method for ten synthetic colors showed detection limits ranging from 0.017 to 0.025 mg/L and quantification limits from 0.057 to 0.082 mg/L for all analyzed colors. The correlation coefficients were between 0.9991 and 1.0 akjournals.comresearchgate.net.
A TLC method for synthetic colorants in foods reported a detection limit of 4.12 ng for Sunset Yellow FCF ums.edu.my.
Here is a summary of some detection limits reported for Sunset Yellow FCF using different chromatographic techniques:
| Analytical Technique | Matrix/Sample Type | Detection Limit | Reference |
| Polyamide TLC | Food/Beverages | 4.12 ng | ums.edu.my |
| RP-HPLC | Foodstuffs (simultaneous with other dyes) | 0.25 mg/L | researchgate.netktu.edu.tr |
| RP-HPLC | Soft drinks (simultaneous with Tartrazine) | Not explicitly stated, but method shows good sensitivity | scirp.org |
| UHPLC-DAD | Food and drink samples (simultaneous with other dyes) | 0.017 - 0.025 mg/L (range for 10 dyes) | akjournals.comresearchgate.net |
Capillary Electrophoresis (CE) for Dye Separation
Capillary Electrophoresis (CE) is a powerful technique utilized for the separation and determination of synthetic dyes, including Sunset Yellow FCF. A rapid method based on capillary zone electrophoresis coupled with photodiode-array detection has been developed for the determination of Sunset Yellow FCF and other dyes in foodstuffs. nih.govresearchgate.net Separation of dyes like Sunset Yellow FCF can be achieved using a bare CElect-FS75 CE column with a 10 mM phosphate buffer at pH 11.0 as the background electrolyte. nih.govresearchgate.net Typical operating conditions may involve a separation voltage of 20 kV. nih.govresearchgate.net CE separates compounds based on their charge and size, making it suitable for analyzing anionic dyes like Sunset Yellow FCF, which contain sulfonic acid and hydroxyl groups that form negatively charged ions at basic pH. youngin.com The detection limit for individual dyes in CE methods can be around 1 ng using a 50-µm internal diameter capillary. youngin.com Other studies using CE for colorants have reported similar LODs ranging from 0.4 to 2.5 mg L−1. researchgate.net An aqueous CE method with diode array detection has also enabled the determination of food colorants in milk beverages with a LOD of 0.5 μg/mL. ums.edu.my
Hyphenated Chromatographic-Mass Spectrometric Techniques (LC-MS/MS)
Hyphenated techniques, particularly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), are widely applied for the sensitive and selective determination of synthetic dyes like Sunset Yellow FCF in complex matrices such as food and beverages. chromatographyonline.comtandfonline.comchromatographytoday.comnih.gov LC-MS/MS allows for the simultaneous determination of multiple synthetic dyes. chromatographyonline.com Sample preparation for LC-MS/MS analysis of Sunset Yellow FCF in food and feedstuffs can involve extraction steps, such as sonication with a mixture of methanol, aqueous bicarbonate solution, and acetonitrile, followed by shaking and centrifugation. europa.eucapes.gov.br Solid-phase extraction (SPE) is also mentioned as a sample preparation technique. scilit.com
LC-MS/MS methods for Sunset Yellow FCF have been validated, demonstrating good performance characteristics. Validation studies for the determination of Sunset Yellow FCF in feedingstuffs have shown a relative standard deviation for repeatability (RSDr) ranging from 2.0 to 7.6% and a relative standard deviation for intermediate precision (RSDip) ranging from 2.8 to 16.4% for mass fractions between 1 and 100 mg/kg. europa.eu Recovery rates (RRec) in these studies ranged from 83 to 101%. europa.eu Limits of quantification (LOQ) for Sunset Yellow FCF in feedingstuffs have been reported at 1 mg/kg. europa.eu For synthetic dyes including Sunset Yellow FCF in food and beverages, validation parameters for LC-MS/MS methods have shown LODs ranging from 0.005 to 0.05 mg/kg (or mg/L for soft drinks), LOQs from 0.01 to 0.1 mg/kg (or mg/L), linearity with RSD < 10%, and recoveries between 70% and 110%. youngin.comums.edu.my LC-MS has also been used for the analysis of raw materials, intermediates, and subsidiary colors in Sunset Yellow FCF, with detection limits for impurities ranging from 0.01 to 0.1%. tandfonline.comnih.gov
Here is a summary of typical validation parameters for LC-MS/MS analysis of Sunset Yellow FCF:
| Parameter | Range (Food/Beverages) youngin.comums.edu.my | Range (Feedingstuffs) europa.eu |
| Limit of Detection (LOD) | 0.005 - 0.05 mg/kg or mg/L | - |
| Limit of Quantification (LOQ) | 0.01 - 0.1 mg/kg or mg/L | 1 mg/kg |
| Repeatability (RSDr) | - | 2.0 - 7.6 % |
| Intermediate Precision (RSDip) | - | 2.8 - 16.4 % |
| Recovery | 70 - 110 % | 83 - 101 % |
| Linearity | RSD < 10 % | - |
Spectrophotometric Determination Strategies for Sunset Yellow FCF
Spectrophotometric techniques, primarily UV-Visible spectrophotometry, are fundamental tools for the identification and quantification of synthetic food dyes like Sunset Yellow FCF. ums.edu.mythepharmajournal.com
Advanced UV-Visible Spectrophotometry
UV-Visible spectrophotometry is commonly used for the determination of food colorants, including Sunset Yellow FCF. psu.eduresearchgate.netrsc.orgfudutsinma.edu.ng The absorbance measurements for Sunset Yellow FCF standards are typically taken at its maximum absorbance wavelength, which is around 482 nm. thepharmajournal.comfudutsinma.edu.ng Standard curves are plotted using the absorbance values of known concentrations to determine the concentration of the analyte in samples. thepharmajournal.comfudutsinma.edu.ng UV-Vis spectrophotometry can be used for the simultaneous determination of multiple dyes, for example, by employing simultaneous equations. macsenlab.com While traditional spectrophotometric methods can face challenges with overlapping spectral bands and matrix effects, advanced approaches and data manipulation techniques can help overcome these issues. psu.edu
Derivative Spectrophotometry for Complex Sample Matrices
Derivative spectrophotometry is a valuable technique for the analysis of synthetic food dyes, including Sunset Yellow FCF, particularly in complex sample matrices. nih.govpsu.edusigmaaldrich.com This method can help in eliminating interference and overcoming matrix effects that can affect traditional UV-Vis spectrophotometry. nih.govsigmaaldrich.com Derivative spectrophotometry involves calculating the derivative of the absorbance spectrum, which can enhance resolution and allow for the determination of components in mixtures with overlapping spectra. psu.edu Differential derivative spectroscopy, based on pH changes, has been reported as useful in determining binary mixtures and eliminating interferences in syrup formulations containing Sunset Yellow FCF. nih.gov
Kinetic Spectrophotometric Analysis Methods
Kinetic spectrophotometric methods are also employed for the determination of food dyes. psu.eduresearchgate.net These methods often involve monitoring the change in absorbance over time as the analyte participates in a chemical reaction. A sensitive kinetic method has been developed for the trace determination of copper(II) based on its catalytic effect on the oxidation of Sunset Yellow FCF by hydrogen peroxide, monitored spectrophotometrically by measuring the decrease in absorbance of Sunset Yellow FCF at 478.4 nm. researchgate.net This demonstrates how Sunset Yellow FCF can be a reactant in kinetic assays.
Solid-Phase Spectrophotometry Applications
Solid-phase spectrophotometry is another strategy for the determination of synthetic food colorants like Sunset Yellow FCF. capes.gov.brscilit.compsu.edursc.org This method involves isolating the colorant onto a solid support, such as a polymethacrylate (B1205211) matrix or Sephadex DEAE A-25 gel, followed by direct spectrophotometric measurement of the solid phase. capes.gov.brscilit.comrsc.orgresearchgate.net This approach can offer advantages such as increased sensitivity due to analyte accumulation and the elimination of possible sample turbidity. scilit.comresearchgate.net For instance, a method for the simultaneous determination of Sunset Yellow FCF and Quinoline Yellow uses solid-phase spectrophotometry with isolation on Sephadex DEAE A-25 gel at pH 5.0. capes.gov.brpsu.edu The absorbance spectra of the colorant-gel system are recorded, and multivariate calibration methods like partial least squares (PLS) can be applied to analyze the data and determine concentrations. capes.gov.brpsu.edu Solid-phase spectrophotometry has been applied to the determination of synthetic food colourants in confectionery products, with reported detection limits for Sunset Yellow FCF around 1.6 mg·L−1. scilit.comresearchgate.net Concentration ranges applicable for Sunset Yellow FCF using solid-phase spectrophotometry with isolation on Sephadex DEAE A-25 gel at pH 5.0 have been reported between 15 and 500 ng ml–1, with a detection limit of 3.5 ng ml–1. rsc.org
Chemometric Approaches in Spectrophotometric Analysis
Spectrophotometry is a traditional method for dye analysis, but overlapping spectral bands and matrix effects can pose challenges psu.edu. Chemometric methods, such as Partial Least Squares (PLS), are employed to overcome these limitations by statistically manipulating spectral data.
Partial Least Squares (PLS) multivariate calibration has been successfully applied for the simultaneous determination of Sunset Yellow FCF alongside other colorants like Quinoline Yellow and Ponceau 4R using solid-phase spectrophotometry psu.eduoup.comnih.govrsc.org. In one study, PLS-2 multivariate calibration was used to simultaneously determine Sunset Yellow FCF and Quinoline Yellow isolated in Sephadex DEAE A-25 gel. Spectra were recorded between 400 and 600 nm, and the PLS-2 method allowed for the determination of these colorants in artificial mixtures and commercial soft drinks psu.edursc.org. The concentration of each colorant was varied between 20.0 and 500.0 ng/mL for optimizing the PLS model psu.edu. Another application demonstrated the simultaneous determination of Sunset Yellow FCF, Tartrazine, and Ponceau 4R in foodstuffs using solid phase spectrophotometry and PLS multivariate calibration. The colorants were fixed in Sephadex DEAE A-25 gel at pH 2.0, and spectra were recorded between 400 and 800 nm. The linear dynamic ranges for the three colorants were from 50.0 to 650.0 ng/mL nih.gov.
Electrochemical Sensor Development for Sunset Yellow FCF
Electrochemical sensors offer a promising approach for the rapid, sensitive, and selective detection of Sunset Yellow FCF due to its electroactive nature mdpi.comscirp.orgsemanticscholar.org. The molecule contains electroactive groups, specifically a hydroxyl group and an azo group, which can undergo electrooxidation or electroreduction semanticscholar.org. Various electrochemical techniques and electrode modifications have been explored to enhance sensor performance.
Voltammetric techniques, including Cyclic Voltammetry (CV), Linear Sweep Voltammetry (LSV), and Differential Pulse Voltammetry (DPV), are widely used to study the electrochemical behavior of Sunset Yellow FCF and quantify its concentration mdpi.comsrce.hracs.org. CV is often used to investigate the redox mechanism of Sunset Yellow FCF on different electrodes mdpi.comacs.org. LSV can provide information on the electrochemical oxidation or reduction peaks srce.hr. DPV is frequently employed for quantitative analysis due to its higher sensitivity and better peak resolution compared to CV mdpi.comacs.org.
Studies have investigated the electrochemical oxidation of Sunset Yellow FCF using these techniques on various modified electrodes. For instance, a carbon paper electrode modified with graphite (B72142) powder was characterized using CV, LSV, and DPV to study the electrochemical oxidation of Sunset Yellow FCF mdpi.com. The electrooxidation of Sunset Yellow FCF on this electrode was studied at different potential scan rates, ranging from 25 mV s⁻¹ to 300 mV s⁻¹ using LSV mdpi.com. In differential pulse mode, this sensor showed linear dynamic ranges of 0.005–1.0 μM and 0.02–7.5 μM with detection limits of 0.78 nM and 8.2 nM for Sunset Yellow FCF and Tartrazine, respectively mdpi.com.
Another study using a voltammetric sensor based on tin and cerium dioxide nanoparticles (SnO₂–CeO₂ NPs) with surfactants investigated the electrooxidation of Sunset Yellow FCF using CV and DPV. Cyclic voltammetry in Britton–Robinson buffer (BRB) pH 2.0 showed an irreversible oxidation peak for Sunset Yellow FCF mdpi.com. In differential pulse mode in BRB pH 2.0, this sensor provided a linear response to Sunset Yellow FCF from 0.010 to 1.0 μM and from 1.0 to 100 μM with an 8.0 nM detection limit mdpi.com.
Linear sweep voltammetry was used to investigate the electrochemical behavior of Sunset Yellow FCF on a flower-like MoS₂ screen-printed electrode. The MoS₂ modified electrode exhibited an enhanced sharp anodic peak current at a lower overpotential compared to a bare screen-printed electrode srce.hr. Using DPV, this sensor showed a linear response from 0.1 μM to 150.0 μM with a detection limit of 0.04 μM srce.hriapchem.orgsrce.hr.
Differential pulse polarography has also been used for the direct determination of mixtures of Tartrazine and Sunset Yellow FCF in soft drinks rsc.org.
Amperometric sensors measure the current generated at a constant potential due to the electrochemical reaction of the analyte. While voltammetry involves scanning the potential, amperometry applies a fixed potential. Amperometric sensors for Sunset Yellow FCF aim for high sensitivity and selectivity.
An amperometric sensor based on molecularly imprinted polypyrrole (MIP) films on a glassy carbon electrode was developed for fast detection of Sunset Yellow FCF in wine samples scirp.orgscirp.org. The MIP electrode significantly improved the electrochemical performance compared to a non-imprinted polymer (NIP) electrode scirp.orgscirp.org. The peak current at approximately 0.26 V was linear with Sunset Yellow FCF concentrations from 0.4 to 2 μM and from 2 to 8 μM scirp.orgscirp.org. This sensor demonstrated good selectivity against other dyes like amaranth (B1665344) and tartrazine scirp.org.
Another amperometric sensor utilized Cu@Cu₂O nanoparticle-decorated B and N codoped porous carbon (BNPC) on a glassy carbon electrode. This sensor exhibited an ultrahigh sensitivity of 0.09 μA nM⁻¹ cm⁻², a low limit of detection (2.4 nM), and a wide linear detection range from 10 nM to 8 μM for Sunset Yellow FCF acs.orgnih.gov.
Molecularly Imprinted Polymers (MIPs) are highly selective recognition elements created with a template molecule (in this case, Sunset Yellow FCF) during polymerization. Once the template is removed, specific binding sites are left behind, allowing for selective re-binding of the target analyte. MIPs are integrated into electrochemical sensors to enhance selectivity.
As mentioned earlier, a molecularly imprinted polypyrrole (MIP) film on a glassy carbon electrode was developed for Sunset Yellow FCF detection scirp.orgscirp.org. The electropolymerization of pyrrole (B145914) was performed in the presence of Sunset Yellow FCF as the template scirp.org. This MIP-based sensor showed enhanced sensitivity and selectivity for Sunset Yellow FCF analysis scirp.org. The selectivity factors against amaranth and tartrazine were reported as 1.00, 0.80, and 0.85, respectively scirp.org.
Another study mentioned a MIP-reduced graphene oxide-ionic liquid (MIP-rGO-IL) modified glassy carbon electrode for differential voltammetry, achieving a detection limit of 4 nM for Sunset Yellow FCF ums.edu.my.
Enzyme-based biosensors utilize the catalytic activity of enzymes for the recognition of the analyte. For Sunset Yellow FCF, if an enzyme can catalyze a reaction involving the dye that produces or consumes an electroactive species, it can be used in a biosensor.
One study describes a Sunset Yellow biosensor based on laccase immobilized on a poly(acrylamide-co-ethyl methacrylate) membrane coated on a glassy carbon electrode researchgate.net. This biosensor exhibited a linear response range from 0.08 to 10.00 µM with a detection limit of 0.02 µM researchgate.net.
Various nanomaterials have been explored for modifying electrodes for Sunset Yellow FCF detection. These include carbon nanotubes, graphene, metal nanoparticles (Au, Ag), and metal oxides (TiO₂, NiO, ZnO, Dy₂O₃, Fe₃O₄, SiO₂) mdpi.com. Combinations of these modifiers have also been used mdpi.com.
Examples of nanomaterial-modified electrodes for Sunset Yellow FCF analysis include:
Graphite powder modified carbon paper electrode: Showed good electron transfer characteristics and high sensitivity mdpi.com.
Graphene oxide and multi-walled carbon nanotubes modified GCE: Used with cyclic voltammetry and linear sweep voltammograms, achieving a detection limit of 0.025 μM ums.edu.my.
β-cyclodextrin/ionic liquid/gold nanoparticles modified GCE: Used with cyclic voltammetry and electrochemical impedance spectroscopy, with a detection limit of 2.0 × 10⁻⁹ mol L⁻¹ ums.edu.my.
Carbon paste modified with CTAB/MMT-Ca: Used with differential pulse voltammetry, showing a detection limit of 0.71 nM ums.edu.my.
Polypyrrole decorated oxidized single-walled carbon nanotubes (SCNT-COOH) modified electrode: Used with cyclic voltammetry and differential pulse voltammetry, achieving a detection limit of 7.0 × 10⁻¹⁰ M ums.edu.my.
Alumina microfibers-modified CPE: Used with cyclic voltammetry and differential pulse voltammetry, with a detection limit of 0.16 nM ums.edu.my.
Gr-TiO₂/CPE: Used with cyclic voltammetry, showing a detection limit of 6.0 nM ums.edu.my.
MWCNTs-IL modified electrode: Used with differential pulse voltammetry, with a detection limit of 0.045 mg/L ums.edu.my.
Gold nanoparticles CPE: Used with differential pulse voltammetry, showing a detection limit of 3.0 × 10⁻⁸ mol/L ums.edu.my.
GN-PTA film modifies GCE: Used with cyclic voltammetry and differential pulse voltammetry, with a detection limit of 0.5 ug/L ums.edu.my.
Tin and cerium dioxide nanoparticles (SnO₂–CeO₂ NPs) with surfactants modified GCE: Demonstrated a 4.5-fold-higher electroactive surface area and a 38-fold-higher electron transfer rate compared to the bare GCE mdpi.com. This sensor had a detection limit of 8.0 nM mdpi.com.
Flower-like MoS₂ screen-printed electrode: Showed a detection limit of 0.04 μM srce.hriapchem.orgsrce.hr.
Chitosan/Calcium oxide nanoparticles (CaONPs)/Multiwall carbon nanotubes (MWCNTs) modified gold electrode: Investigated using CV and DPV for Sunset Yellow detection researchgate.netresearchgate.net.
Cu@Cu₂O nanoparticle-decorated B and N codoped porous carbon (BNPC) modified GCE: Exhibited an ultrahigh sensitivity of 0.09 μA nM⁻¹ cm⁻² and a detection limit of 2.4 nM acs.orgnih.gov.
Zinc oxide nanoflower-based electrochemical sensor: Designed for trace detection of Sunset Yellow nih.gov.
SnO₂–MnO₂-GE nanocomposite: Demonstrated a detection limit of 0.89 µM for Sunset Yellow researchgate.net.
Carbon nanotube paste electrode surface activated with electropolymerized riboflavin: Showed a detection limit of 0.04 µM using DPV researchgate.net.
Modification of electrodes with nanomaterials leads to an increase in the electroactive area and improved charge transfer rates, contributing to enhanced analytical performance mdpi.commdpi.commdpi.com.
Here is a summary of some research findings on electrochemical sensors for Sunset Yellow FCF:
| Electrode Modification | Technique Used | Linear Range | Detection Limit | Reference |
| Graphite powder modified carbon paper | DPV | 0.005–1.0 μM and 0.02–7.5 μM | 0.78 nM | mdpi.com |
| β-cyclodextrin/ionic liquid/gold nanoparticles modified GCE | CV and EIS | Not specified | 2.0 × 10⁻⁹ mol L⁻¹ | ums.edu.my |
| Graphene oxide and multi-walled carbon nanotubes modified GCE | CV and LSV | Not specified | 0.025 μM | ums.edu.my |
| Carbon paste modified with CTAB/MMT-Ca | DPV | Not specified | 0.71 nM | ums.edu.my |
| MIP-rGO-IL/GCE | DPV | Not specified | 4 nM | ums.edu.my |
| Alumina microfibers-modified CPE | CV and DPV | Not specified | 0.16 nM | ums.edu.my |
| Gr-TiO₂/CPE | CV | Not specified | 6.0 nM | ums.edu.my |
| MWCNTs-IL modified electrode | DPV | Not specified | 0.045 mg/L | ums.edu.my |
| Gold nanoparticles CPE | DPV | Not specified | 3.0 × 10⁻⁸ mol/L | ums.edu.my |
| GN-PTA film modifies GCE | CV and DPV | Not specified | 0.5 ug/L | ums.edu.my |
| SnO₂–CeO₂ NPs with surfactants modified GCE | DPV | 0.010–1.0 μM and 1.0–100 μM | 8.0 nM | mdpi.com |
| Molecularly imprinted polypyrrole (MIP) on GCE | Amperometry | 0.4–2 μM and 2–8 μM | Not explicitly stated | scirp.orgscirp.org |
| Flower-like MoS₂ screen-printed electrode | DPV | 0.1–150.0 μM | 0.04 μM | srce.hriapchem.orgsrce.hr |
| Laccase immobilized on poly(acrylamide-co-ethyl methacrylate) membrane modified GCE | Amperometry | 0.08–10.00 µM | 0.02 µM | researchgate.net |
| Cu@Cu₂O-BNPC modified GCE | Amperometry | 10 nM–8 μM | 2.4 nM | acs.orgnih.gov |
| SnO₂–MnO₂-GE nanocomposite | Voltammetry | Not specified | 0.89 µM | researchgate.net |
| Carbon nanotube paste electrode activated with electropolymerized riboflavin | DPV | Not specified (linear range for RU detection) | 0.04 µM | researchgate.net |
Sample Preparation and Extraction Protocols for Diverse Matrices
Pretreatment of food samples is typically necessary before the detection of synthetic colors like Sunset Yellow FCF ums.edu.my. While there are no universally standardized extraction methods, most procedures involve releasing the analyte from its matrix, removing extraneous matter, and then applying a suitable extraction technique ums.edu.my. The choice of extraction method is significantly influenced by the nature and composition of the analytical matrix ums.edu.my.
Solid Phase Extraction (SPE) Techniques
Solid Phase Extraction (SPE) is a widely used technique for the determination of azo dyes, including Sunset Yellow FCF, due to its simplicity and speed ums.edu.myoup.com. SPE can extract food dyes from large volumes with less contamination, leading to high recovery values ums.edu.my. Various sorbent materials are utilized in SPE procedures, such as hydrophobic polymeric sorbents (C2, C8, C18, and St-DVB), hydrophilic polymeric sorbents (Oasis HLB), ion-exchange sorbents (SAX), and mixed-mode ion-exchange sorbents (PAX, MAX) tjpr.orgbioline.org.br. The selection of the sorbent is crucial for achieving high enrichment efficiency and effectively separating the target analyte from the complex matrix scielo.br.
For example, an NH2-aminopropyl-modified silica SPE cartridge has been used for the extraction of sulfonated colors, including Sunset Yellow FCF, from water-soluble foods tjpr.orgbioline.org.br. The procedure involved conditioning the cartridge with methanol and water, loading the sample solution, washing with water, and eluting with a 5% ammonia (B1221849) solution tjpr.orgbioline.org.br. Another approach utilized a filter membrane impregnated with nano-Al₂O₃ particles as a micro-solid-phase extraction (μ-SPE) device for the preconcentration of colorants like Sunset Yellow FCF in food samples rsc.org. This method integrated isolation and concentration in a single step, allowing the adsorbed colorants to be easily eluted for HPLC analysis rsc.org.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE), also known as solvent extraction, is a technique that separates compounds based on their differential solubility between two immiscible liquid phases, typically an organic phase and water ums.edu.mymdpi.comikm.org.my. While LLE can be time-consuming and may require large volumes of solvents, it has been applied for the extraction of Sunset Yellow FCF ums.edu.my.
Various solvents have been used for the extraction of azo dyes from food products, including water, ethanol, methanol, isopropyl alcohol, ammoniacal ethanol, ethyl acetate, ammonia, cyclohexane, and tetra-n-butyl ammonium phosphate ums.edu.mymdpi.com. For instance, a mixture of ethanol, ammonia, and water (80:1:19, v/v/v) has shown excellent extraction recoveries for several dyes, including Sunset Yellow FCF, in animal feed and meat samples ums.edu.my. Salting-out assisted liquid-liquid extraction (SALLE) is another LLE-based method that has been used for the extraction of food dyes ums.edu.my.
Membrane Filtration and Electro-Membrane Extraction
Membrane filtration involves separating substances by applying an external driving force across a semi-permeable membrane ums.edu.my. For azo dyes in beverages, a common and robust sample preparation technique is one-step extraction using a membrane filter with water as a diluent ums.edu.my. Food samples can be directly filtered or diluted and then filtered prior to analysis by techniques like HPLC ums.edu.my. The selection of the filter membrane type and pore size is important and depends on the properties of the target analytes and the analytical instrument requirements ums.edu.my. Membrane filtration has been used to determine several synthetic dyes, including Sunset Yellow FCF ums.edu.my.
Electro-membrane extraction (EME) is a microextraction technique that utilizes an electric potential to drive charged analytes across a liquid membrane immobilized in the pores of a hydrophobic membrane researchgate.net. While the provided search results specifically mention the application of dual gel electro-membrane extraction for other dyes (Brilliant Green and Reactive Red) researchgate.net, the principle of using an electric field to facilitate the migration of charged species like sulfonated azo dyes suggests its potential applicability to Sunset Yellow FCF, which carries negative charges due to its sulfonate groups wikipedia.orgmacsenlab.com. However, specific research findings on the application of EME for Sunset Yellow FCF were not prominently featured in the search results.
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) is considered a more eco-friendly method compared to some conventional techniques ums.edu.my. MAE uses microwave energy to heat the sample matrix and solvent, increasing the solvent's ability to solubilize analytes and enhancing penetration into the matrix biochemjournal.com. This can lead to faster extraction rates and reduced solvent consumption biochemjournal.commdpi.com.
MAE has been studied for the extraction of synthetic colorants from various matrices, including meat researchgate.net. A method using MAE with methanol-acetic acid (95:5, v/v) as a solvent has been applied for the extraction of twenty-one synthetic colorants in meat researchgate.net. Another study used microwave-assisted extraction followed by cleanup with SPE for extracting colors from meat samples, employing methanol-water (95:5) as the extraction reagent researchgate.net. This method used a smaller volume of extraction solvent and a shorter extraction time compared to conventional methods researchgate.net.
Cloud Point Extraction and Dispersive Liquid-Phase Microextraction
Cloud Point Extraction (CPE) is a micelle-mediated preconcentration method that has been developed for the analysis of Sunset Yellow FCF prior to spectrophotometric determination researchgate.netjcsp.org.pkcapes.gov.brdergipark.org.tr. This method is based on the formation of micelles by a surfactant above its cloud point temperature, into which hydrophobic analytes or ion associates can be extracted researchgate.netjcsp.org.pkdergipark.org.tr. Parameters such as pH, surfactant concentration, salt concentration, incubation time, and temperature are optimized in CPE procedures jcsp.org.pkcapes.gov.brdergipark.org.tr. For example, Brij 58 and Triton X-100 have been used as surfactants in CPE for Sunset Yellow FCF researchgate.netcapes.gov.brdergipark.org.tr.
Dispersive Liquid-Phase Microextraction (DL-μE), including variations like dispersive liquid-liquid microextraction (DLLME), is a microextraction technique that involves the dispersion of a small volume of extraction solvent into an aqueous sample, forming a cloudy solution with a large surface area for efficient analyte transfer hku.edu.trresearchgate.netanalchemres.org. After extraction, the phases are separated, often by centrifugation, and the enriched extract is analyzed hku.edu.trresearchgate.net. Ionic liquid-based DLLME has been used for the determination of synthetic food colorants, including Sunset Yellow FCF, in soft drinks, sugar, and gelatin ums.edu.myhku.edu.trresearchgate.net. A method using an ionic liquid as the extraction reagent showed high efficiency for several colorants ums.edu.my. Another study developed a DLLME method utilizing a deep eutectic solvent (DES) as a green extraction solvent for Sunset Yellow FCF in various samples hku.edu.trresearchgate.net.
Method Validation and Performance Characteristics Assessment
Method validation is a critical step in analytical chemistry to ensure that a method is suitable for its intended purpose jcbms.orgtjpr.orgacs.orgbvsalud.org. Validation parameters typically assessed include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and recovery jcbms.orgtjpr.orgacs.orgbvsalud.orgeuropa.eu.
For the determination of Sunset Yellow FCF, validated methods based on techniques like HPLC-MS/MS have been developed and evaluated europa.eu. Performance characteristics such as relative standard deviation for repeatability (RSDr), relative standard deviation for intermediate precision (RSDip), recovery rate (RRec), and limit of quantification (LOQ) are determined during validation europa.eu.
For example, a validated LC-MS/MS method for determining Sunset Yellow FCF in feedingstuffs reported RSDr values ranging from 2.0 to 7.6%, RSDip values from 2.8 to 16.4%, and recovery rates from 83 to 101% for concentrations between 1 and 100 mg/kg europa.eu. The LOQ for this method was 1 mg/kg europa.eu.
In another study validating an HPLC method for food dyes, including Sunset Yellow FCF, high recovery rates above 95% were observed for Sunset Yellow FCF, indicating good efficiency in recovering the dye from complex matrices acs.org. The method also showed excellent linearity (R² > 0.998) and low LODs acs.org. Recovery percentages for Sunset Yellow FCF in breakfast cereals using an HPLC method ranged from 82 to 97% bvsalud.org.
Studies utilizing microextraction techniques like DLLME for Sunset Yellow FCF have also reported validation parameters such as LOD, LOQ, and recovery hku.edu.trresearchgate.net. A DES-based DLLME method reported an LOD of 0.05 µg/L and an LOQ of 0.17 µg/L for Sunset Yellow FCF hku.edu.trresearchgate.net. Recovery studies using this method in various samples showed acceptable results hku.edu.tr.
Data tables illustrating performance characteristics from research findings are valuable for assessing the suitability of a method. Below is an example table summarizing some reported validation data for Sunset Yellow FCF analysis:
| Method | Matrix | Analyte Concentration Range | LOD | LOQ | Recovery (%) | Repeatability (RSDr %) | Intermediate Precision (RSDip %) | Citation |
| LC-MS/MS | Feedingstuffs | 1 - 100 mg/kg | - | 1 mg/kg | 83 - 101 | 2.0 - 7.6 | 2.8 - 16.4 | europa.eu |
| HPLC | Food Dyes | - | Low | Low | > 95 | Low | Low | acs.org |
| HPLC | Breakfast Cereals | - | - | - | 82 - 97 | - | - | bvsalud.org |
| DES-based DLLME + UV-Vis | Various | - | 0.05 µg/L | 0.17 µg/L | Acceptable | - | - | hku.edu.trresearchgate.net |
| CPE + Spectrophotometry | Powdered Beverages, Pharmaceuticals | 0.01 - 4.00 µg/mL | 0.0078 µg/mL | 0.0261 µg/mL | - | < 4.57 | - | capes.gov.brdergipark.org.tr |
| Magnetic SPE + HPLC-UV | Food Samples | - | 0.07 µg/mL | 0.21 µg/mL | 102 | (-10.9) - 7.7 (RE) | (-8.8) - 7.1 (RE) | scielo.br |
| μ-SPE Filter Membrane + HPLC | Food | 1.0 - 200.0 ng/mL | 0.10-0.20 ng/mL | - | 86.9-124.0 | - | - | rsc.org |
Note: RE refers to Relative Error.
The validation process confirms the reliability and reproducibility of the analytical method for the determination of Sunset Yellow FCF in specific matrices jcbms.orgacs.org.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of an analytical method is often characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters indicate the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Various methods for Sunset Yellow FCF analysis have reported differing LOD and LOQ values, depending on the technique and matrix.
For instance, an HPLC method for simultaneous determination of tartrazine and Sunset Yellow in soft drinks reported an LOD of 0.03 µg/mL and an LOQ of 0.1 µg/mL for Sunset Yellow. scirp.org Another study using a solid bismuth microelectrode array for voltammetric determination of Sunset Yellow in beverages and water samples achieved an LOD of 1.7 × 10⁻⁹ mol L⁻¹ and a LOQ of 5 × 10⁻⁹ mol L⁻¹ with an accumulation time of 60 seconds. mdpi.com, researchgate.net A spectrophotometric method utilizing continuous wavelet transform and multivariate calibration reported LOD and LOQ values of 0.1794 µg/mL and 0.6066 µg/mL for Sunset Yellow, respectively. ijcce.ac.ir
Other reported LOD values for Sunset Yellow FCF using different methods include a range of 0.051–0.074 ng/mL in real food samples using an effective extraction method ums.edu.my, 0.05 μg L⁻¹ for a dispersive liquid-liquid microextraction method coupled with UV-Vis spectrophotometry researchgate.net, and 0.10 ppm using solid phase extraction and reversed-phase high performance liquid chromatography. tjpr.org An aqueous CE method for food colorants in milk beverages reported an LOD of 0.5 μg/mL. ums.edu.my
Here is a summary of reported LOD and LOQ values for Sunset Yellow FCF:
| Method | LOD | LOQ | Matrix/Sample Type | Citation |
| HPLC-UV/Visible | 0.03 µg/mL | 0.1 µg/mL | Soft drinks | scirp.org |
| Adsorptive Stripping Voltammetry (Solid Bismuth Microelectrode Array) | 1.7 × 10⁻⁹ mol L⁻¹ | 5 × 10⁻⁹ mol L⁻¹ | Isotonic beverages and water samples | mdpi.com, researchgate.net |
| Spectrophotometry (Continuous Wavelet Transform & Multivariate Calibration) | 0.1794 µg/mL | 0.6066 µg/mL | Soft drinks | ijcce.ac.ir |
| Extraction Method followed by analysis | 0.051–0.074 ng/mL | Not specified | Real food samples | ums.edu.my |
| Ultrasonication-assisted Dispersive Liquid-Phase Microextraction (DLLME) + UV-Vis Spectrophotometry | 0.05 μg L⁻¹ | 0.17 μg L⁻¹ | Drugs, vitamins, beverages, foods, environmental samples | researchgate.net |
| Solid Phase Extraction (SPE) + RP-HPLC | 0.10 ppm | Not specified | Not specified | tjpr.org |
| Capillary Electrophoresis (CE) | 0.5 μg/mL | Not specified | Milk beverages | ums.edu.my |
| HPLC-UV-Vis | 0.1 mg L⁻¹ | Not specified | Soft drink samples | iosrjournals.org |
| RP-HPLC | 0.25 mg L⁻¹ | 0.75–10 mg L⁻¹ (Linear Range) | Food samples | researchgate.net |
| UHPLC-DAD | 0.017 to 0.025 mg L⁻¹ | 0.057 and 0.082 mg L⁻¹ | Food and drink samples | akjournals.com |
Linearity, Calibration Range, and Correlation Coefficient Assessment
Linearity and calibration range define the concentration interval over which an analytical method provides results directly proportional to the analyte concentration. The correlation coefficient (R² or r) is a statistical measure of the strength and direction of the linear relationship.
Several studies have reported good linearity for Sunset Yellow FCF across various concentration ranges. An HPLC method for soft drinks showed linearity in the range of 1 μg/mL to 100 μg/mL with a correlation coefficient (R²) greater than 0.998. scirp.org Another HPLC-UV-Vis method for soft drinks obtained good linearity in the range of 0.25–50 mg L⁻¹ with R² > 0.99. iosrjournals.org A voltammetric method using a solid bismuth microelectrode array was linear from 5 × 10⁻⁹ to 1 × 10⁻⁷ mol L⁻¹. mdpi.com, researchgate.net
In a study analyzing synthetic food dyes in premade cocktails using UPLC-DAD, Sunset Yellow, along with other colorants, exhibited excellent correlation coefficients (R² > 0.9980) within their respective linear ranges. mdpi.com An RP-HPLC method for determining Sudan I in Sunset Yellow FCF showed good linearity over concentrations of 0.05 - 50 µg/mL with a correlation coefficient of R² = 0.9999. semanticscholar.org For a method analyzing multiple synthetic dyes by SPE and RP-HPLC, desirable linearities were evaluated in the limit of 5 to 50 ppm. tjpr.org UHPLC-DAD analysis of synthetic colors in food and drink samples reported correlation coefficient values ranging between 0.9991 and 1.0. akjournals.com
Here is a summary of reported linearity data:
| Method | Linear Range | Correlation Coefficient (R² or r) | Citation |
| HPLC-UV/Visible | 1 μg/mL to 100 μg/mL | > 0.998 | scirp.org |
| HPLC-UV-Vis | 0.25–50 mg L⁻¹ | > 0.99 | iosrjournals.org |
| Adsorptive Stripping Voltammetry (Solid Bismuth Microelectrode Array) | 5 × 10⁻⁹ to 1 × 10⁻⁷ mol L⁻¹ | 0.995 | mdpi.com, researchgate.net |
| UPLC-DAD | Not specified (within linear range) | > 0.9980 | mdpi.com |
| RP-HPLC (for Sudan I in Sunset Yellow FCF) | 0.05 - 50 µg/mL | 0.9999 | semanticscholar.org |
| SPE + RP-HPLC | 5 to 50 ppm | Not specified | tjpr.org |
| Spectrophotometry (Continuous Wavelet Transform & Multivariate Calibration) | Not specified | Close to one | ijcce.ac.ir |
| RP-HPLC | 0.75–10 mg L⁻¹ | 0.999 | researchgate.net |
| UHPLC-DAD | Not specified | 0.9991 to 1.0 | akjournals.com |
Accuracy and Precision Studies (Intra-day and Inter-day Reproducibility)
Accuracy refers to the closeness of agreement between a measured value and the true value, often assessed through recovery studies. Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, commonly expressed as relative standard deviation (RSD) for intra-day (repeatability) and inter-day (reproducibility) measurements.
Studies have demonstrated good accuracy and precision for Sunset Yellow FCF analysis. An HPLC method for soft drinks reported intra-day and inter-day precisions (RSD) of less than 0.6% and 3.1%, respectively. scirp.org For the determination of Sudan I in Sunset Yellow FCF by RP-HPLC, intra-day precision was within the 0.4% - 1.8% range, and inter-day precision was within the 1.1% - 3.8% range, all expressed as RSDs. semanticscholar.org
In a UPLC-DAD method for synthetic dyes, intra-day RSDs ranged from 0.11% to 3.33%, while inter-day RSD values ranged from 0.89% to 5.44% for various colorants, indicating robust precision. mdpi.com A method using a magnetic nanoadsorbent with HPLC-UV detection reported intra-day and inter-day repeatability (RSD) of less than 8.1%. scielo.br An HPLC-UV-Vis method for soft drinks achieved intra-day and inter-day precision (RSD%) at 5.0 and 50 mg L⁻¹ levels less than 8.0%. iosrjournals.org An RP-HPLC method for synthetic dyes in barbecued chicken showed inter-day RSD ranging from 3.7% to 7.2% and intra-day RSD ranging from 4.2% to 9.9%. tandfonline.com
Recovery studies to assess accuracy have also been widely performed. For the determination of Sudan I in Sunset Yellow FCF, recovery rates were within the 95.5% - 97.9% range. semanticscholar.org In the UPLC-DAD study, recoveries in premade mixtures ranged from 75.01% to 114.45%. mdpi.com A method for soft drinks reported average recoveries ranging from 92.2 to 101.4% for Sunset Yellow. iosrjournals.org Recovery percentages between 98.2% and 101.4% were observed for Sunset Yellow in spiked saffron samples using a spectrophotometric method. derpharmachemica.com A method for barbecued chicken reported mean recoveries between 88.5% and 89.3% for Sunset Yellow. tandfonline.com An electrochemical biosensor for Sunset Yellow in soft drinks showed recovery percentages of 99–101.6%. mdpi.com
Here is a summary of reported precision data (RSD):
| Method | Intra-day RSD (%) | Inter-day RSD (%) | Citation |
| HPLC-UV/Visible | < 0.6 | < 3.1 | scirp.org |
| RP-HPLC (for Sudan I in Sunset Yellow FCF) | 0.4 - 1.8 | 1.1 - 3.8 | semanticscholar.org |
| UPLC-DAD (for various colorants) | 0.11 - 3.33 | 0.89 - 5.44 | mdpi.com |
| Magnetic Nanoadsorbent + HPLC-UV | < 8.1 | < 8.1 | scielo.br |
| HPLC-UV-Vis | < 8.0 (at 5 & 50 mg L⁻¹) | < 8.0 (at 5 & 50 mg L⁻¹) | iosrjournals.org |
| RP-HPLC (in barbecued chicken) | 4.2 - 9.9 | 3.7 - 7.2 | tandfonline.com |
| Adsorptive Stripping Voltammetry (Solid Bismuth Microelectrode Array) | 4.1 | 4.7 | mdpi.com |
| UHPLC-DAD | Within acceptable limits | Within acceptable limits | akjournals.com |
Selectivity and Robustness Evaluation
Selectivity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components in the sample matrix. Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters.
Selectivity is typically evaluated by analyzing blank samples and samples containing potential interfering substances to ensure that no peaks or signals overlap with that of the analyte. An HPLC method for soft drinks determined selectivity by analyzing blank controls and found no interference at the retention time of Sunset Yellow. scirp.org
Robustness is assessed by introducing minor changes to method parameters, such as mobile phase composition, flow rate, temperature, or wavelength, and observing the effect on the analytical results. While specific robustness data for Sunset Yellow FCF alone can be limited in general reviews, studies validating methods for multiple dyes including Sunset Yellow often include robustness evaluations. For example, a UHPLC-DAD method for ten synthetic colors assessed robustness by purposefully altering parameters like flow rate, injection volume, wavelength, pH, and column temperature, and computing the resultant area and retention time deviations. akjournals.com Evaluating selectivity and robustness is crucial to ensure the method's reliability for routine analysis of diverse samples. ums.edu.my, mdpi.com, tjpr.org, bvsalud.org
Recovery Studies in Spiked and Real Samples
Recovery studies are performed to evaluate the accuracy of an analytical method by determining the percentage of a known amount of analyte that is recovered from a spiked sample matrix. This helps assess the impact of the matrix on the analysis. Recovery studies in real samples involve analyzing samples with naturally occurring Sunset Yellow FCF and comparing the results to a validated method or spiking the real sample with a known amount of analyte.
Numerous studies have reported recovery percentages for Sunset Yellow FCF in various spiked and real samples. For the determination of Sudan I in spiked Sunset Yellow FCF product, recovery rates were between 95.5% and 97.9%. semanticscholar.org In spiked premade cocktail samples analyzed by UPLC-DAD, recoveries ranged from 75.01% to 114.45%. mdpi.com A method using a magnetic nanoadsorbent reported satisfactory recovery values in spiked ultrapure water samples. scielo.br An HPLC-UV-Vis method for soft drinks showed average recoveries between 92.2% and 101.4% for Sunset Yellow in blank samples spiked with a known amount of analyte. iosrjournals.org
Spectrophotometric determination of Sunset Yellow in adulterated saffron samples showed recoveries between 98.2% and 101.4%. derpharmachemica.com Mean recoveries between 88.5% and 89.3% were obtained for Sunset Yellow in spiked barbecued chicken samples. tandfonline.com Recovery studies using a dispersive liquid-liquid microextraction method coupled with UV-Vis spectrophotometry for various matrices, including drugs, vitamins, beverages, foods, and environmental samples, were performed to validate the enrichment technique. researchgate.net An electrochemical biosensor for Sunset Yellow in soft drinks demonstrated recovery percentages of 99–101.6%. mdpi.com Satisfactory recovery values were also obtained during the analysis of spiked environmental water samples using a voltammetric procedure. researchgate.net Recovery percentages between 82% and 97% for Sunset Yellow were reported in breakfast cereals using an analytical method. bvsalud.org
Here is a summary of reported recovery data:
| Method | Sample Type | Recovery (%) | Citation |
| RP-HPLC (for Sudan I in Sunset Yellow FCF) | Spiked Sunset Yellow FCF product | 95.5 - 97.9 | semanticscholar.org |
| UPLC-DAD | Spiked premade cocktail samples | 75.01 - 114.45 | mdpi.com |
| Magnetic Nanoadsorbent + HPLC-UV | Spiked ultrapure water samples | Satisfactory | scielo.br |
| HPLC-UV-Vis | Spiked blank soft drink samples | 92.2 - 101.4 | iosrjournals.org |
| Spectrophotometry | Spiked adulterated saffron samples | 98.2 - 101.4 | derpharmachemica.com |
| RP-HPLC | Spiked barbecued chicken samples | 88.5 - 89.3 | tandfonline.com |
| Ultrasonication-assisted Dispersive Liquid-Phase Microextraction (DLLME) + UV-Vis Spectrophotometry | Spiked drugs, vitamins, beverages, foods, environmental samples | Not specified (validated) | researchgate.net |
| Electrochemical Biosensor | Spiked soft drink | 99.0 - 101.6 | mdpi.com |
| Adsorptive Stripping Voltammetry (Solid Bismuth Microelectrode Array) | Spiked environmental water samples | Satisfactory | researchgate.net |
| Analytical Method (HPLC) | Breakfast cereals | 82 - 97 | bvsalud.org |
| UHPLC-DAD | Spiked food and drink samples | Within acceptable limits | akjournals.com |
Interference Effects in Complex Sample Analysis
Complex sample matrices can contain various substances that may interfere with the accurate determination of Sunset Yellow FCF. These interferences can arise from other colorants, food additives, or natural matrix components. Evaluating interference effects is crucial to ensure the specificity of the analytical method.
Studies have investigated the potential interference of other ions and dyes on the determination of Sunset Yellow FCF. For a voltammetric method using a solid bismuth microelectrode array, the impact of inorganic ions and organic substances, including other azo dyes like amaranth and tartrazine, was studied. The majority of the examined substances did not exhibit a substantial impact on the peak current of Sunset Yellow, even at high excess. mdpi.com
In a solid-phase extraction method for Sunset Yellow, the influences of commonly used dyes, anions, and cations were investigated. The examined foreign ions and dyes at specified concentrations did not affect the analysis. oup.com High-resolution mass spectrometry (HR-MS) can help in avoiding isobaric interferences in complex samples due to its accurate mass measurements. mdpi.com The selectivity evaluation of methods often involves analyzing blank samples to visually inspect for interfering peaks at the analyte's retention time. bvsalud.org
Here is a summary of interference studies:
| Method | Interfering Substances Studied | Observed Effect on Sunset Yellow Analysis | Citation |
| Adsorptive Stripping Voltammetry (Solid Bismuth Microelectrode Array) | Inorganic ions, organic substances, amaranth, tartrazine | Majority did not substantially impact peak current | mdpi.com |
| Solid Phase Extraction | Commonly used dyes, anions, cations | Did not affect the analysis | oup.com |
| High-Resolution Mass Spectrometry (HR-MS) | Isobaric interferences | Avoided by accurate mass measurements | mdpi.com |
| General Analytical Methods (Selectivity Evaluation) | Matrix components, other substances in blank samples | Absence of interfering peaks confirmed selectivity | bvsalud.org |
| UHPLC-DAD | Other components in analyzed samples | No interference revealed | akjournals.com |
Degradation and Transformation Pathways of Sunset Yellow Fcf
Photodegradation Mechanisms of Sunset Yellow FCF
Photodegradation involves the breakdown of Sunset Yellow FCF through exposure to light, particularly UV and visible light, often in the presence of photosensitizers or photocatalysts.
UV-Induced Photolysis and Reaction Kinetics
Ultraviolet (UV) irradiation can induce the photolysis of Sunset Yellow FCF, leading to its degradation. Studies have shown that the decolorization of azo dyes, including Sunset Yellow FCF, often follows pseudo-first-order reaction kinetics under various degradation processes, including those involving UV light bohrium.commdpi.comscielo.brresearchgate.net. The rate of degradation can be influenced by factors such as the intensity of UV light and the presence of other substances in the solution researchgate.net. For instance, increasing UV light intensity has been shown to increase the reaction rate because the number of photons striking per unit area increases researchgate.net.
Visible Light-Induced Degradation Processes
Sunset Yellow FCF can also undergo degradation under visible light irradiation, especially when suitable photocatalysts are employed bohrium.comresearchgate.netarabjchem.org. The effectiveness of visible light-induced degradation is often linked to the optical properties of the photocatalyst, which must be capable of absorbing light in the visible spectrum to generate reactive species csic.es. For example, a sulfonic functionalized graphitic carbon nitride (g-C3N4–SO3H) photocatalyst exhibited high photooxidation efficiency of Sunset Yellow FCF under visible light irradiation bohrium.commdpi.com. Copper-loaded bentonite (B74815) in conjunction with hydrogen peroxide has also been used for photo-Fenton degradation of Sunset Yellow FCF under visible light researchgate.netarabjchem.org.
Role of Photosensitizers and Photocatalysts (e.g., Metal-Loaded Composites, Semiconductor Nanoparticles)
Photocatalysts play a crucial role in enhancing the photodegradation of Sunset Yellow FCF by generating reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O2•−), upon light irradiation scholarsportal.infoutar.edu.myacs.org. Various materials have been investigated as photocatalysts for Sunset Yellow FCF degradation:
Graphitic Carbon Nitride (g-C3N4) based materials: Sulfonic functionalized g-C3N4 (g-C3N4–SO3H) has demonstrated excellent photo-redox activities towards Sunset Yellow FCF under visible light, with a high apparent rate constant bohrium.commdpi.com. The functionalization enhances charge separation and provides more separated charge carriers for photocatalytic reactions bohrium.com.
Metal-Loaded Composites: Copper-loaded bentonite has been used as a photocatalyst in a photo-Fenton-like process for Sunset Yellow FCF degradation under visible light researchgate.netarabjchem.orgscribd.com. Fe2O3/Bentonite catalysts have also been employed for photocatalytic degradation under irradiation iau.ir. The enhanced activity in such systems is attributed to the generation of electron-hole pairs in the semiconductor oxide iau.ir. Ag/Cr-TiO2 and Pd/Cr-TiO2 have been evaluated for the degradation of Sunset Yellow FCF under solar light nih.gov.
Semiconductor Nanoparticles: Semiconductor nanoparticles like ZnO have been used for the photocatalytic degradation of Sunset Yellow FCF under fluorescent light irradiation utar.edu.my. SnO2/MgO composite has also shown effectiveness as both an adsorbent and photocatalyst for removing Sunset Yellow FCF researchgate.net. TiO2-based composites, such as TiO2/activated carbon, have been investigated for the photodegradation of Sunset Yellow FCF under UV-A light researchgate.net. Magnetic CoFe2O4–gC3N4 S-scheme heterojunction photocatalysts have also been explored for the solar light-irradiated photocatalytic degradation of Sunset Yellow FCF acs.org. The mechanism often involves the production of reactive radicals like superoxide radicals and hydroxyl radicals acs.org.
The efficiency of these photocatalytic systems is influenced by factors such as pH, catalyst amount, and dye concentration utar.edu.myiau.ir. For example, the degradation efficiency can decrease as the initial dye concentration increases utar.edu.my.
Identification and Characterization of Photodegradation Products
Identifying the degradation products is crucial for understanding the degradation pathways and assessing potential toxicity. Studies using techniques like HPLC-MS and LC-MS have identified several photodegradation products of azo dyes, including Sunset Yellow FCF nih.govuclm.es. For Sunset Yellow FCF, identified degradation products include sulfanilic acid and the 2-sulfonic acid-5-amino-6-hydroxyl naphthalene (B1677914) sodium salts researchgate.net. The loss of color during degradation is not necessarily due to complete mineralization but can result from the cleavage of the azo double bond and the formation of intermediate products nih.gov. Analysis of degradation products can reveal the primary oxidation processes, such as the attack on N-methylene groups or aryl-oxidative elimination nih.gov.
Oxidative Degradation Processes
Oxidative degradation of Sunset Yellow FCF involves reactions with strong oxidizing agents, often generated through advanced oxidation processes.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are promising methods for degrading and mineralizing dyes like Sunset Yellow FCF scholarsportal.infouclm.esatlantis-press.com. AOPs are based on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading organic compounds utar.edu.myekb.eg.
Various AOPs have been applied to the degradation of Sunset Yellow FCF:
Electro-Fenton Process: The Electro-Fenton process has been effectively applied to degrade Sunset Yellow FCF, achieving complete decolorization and significant mineralization (approximately 97%) researchgate.netatlantis-press.com. This process involves the electrogeneration of Fenton's reagent (H2O2/Fe2+), which produces hydroxyl radicals researchgate.net. The degradation rate by electro-generated Fenton's reagent has been found to fit pseudo-first-order kinetics researchgate.net.
Photoelectro-Fenton (PEF) and Solar Photoelectro-Fenton (SPEF): These processes combine electro-Fenton with UV or solar irradiation, respectively, to enhance the degradation efficiency scielo.bruclm.esresearchgate.net. UV irradiation can improve the process by facilitating the regeneration of Fe2+ and increasing •OH production through the photoreaction of Fe(OH)2+ species and the photolysis of Fe(III)-carboxylate complexes scielo.br. SPEF, utilizing the higher UV intensity of sunlight, has shown to achieve almost total mineralization more rapidly than PEF in some cases researchgate.net.
Other AOPs: Other AOPs mentioned in the context of dye degradation, which can be applied to Sunset Yellow FCF, include ozonation and wet air oxidation scholarsportal.infoatlantis-press.com. Fenton processes, in general, are widely used and can be enhanced by various catalysts oapen.org.
AOPs can lead to the cleavage of the azo bond and the formation of various intermediate products, including aromatic compounds and carboxylic acids, ultimately aiming for complete mineralization into carbon dioxide, water, and inorganic ions uclm.esresearchgate.net.
Table 1: Examples of Photocatalytic Degradation of Sunset Yellow FCF
| Photocatalyst | Light Source | Key Findings / Efficiency | Reference |
| g-C3N4–SO3H | Visible Light | 99.61% photooxidation in 20 min; Kapp = 0.706 min⁻¹ | bohrium.commdpi.com |
| Copper-loaded bentonite | Visible Light | Appreciable degradation; k = 1.55 × 10⁻⁴ sec⁻¹ (at optimal conditions) | arabjchem.org |
| Fe2O3/Bentonite | Irradiation | 91% COD reduction in 80 min (at optimum conditions) | iau.ir |
| ZnO nanoparticles | Fluorescent Light | Degradation efficiency studied under varying parameters | utar.edu.my |
| SnO2/MgO composite | Photocatalysis | > 99% removal in 30 min | researchgate.net |
| TiO2/CAC composite | UV-A light | More efficient than pure TiO2 for mineralization | researchgate.net |
| CoFe2O4–gC3N4 | Solar Light | Complete loss of visible range absorption peaks (>95% color removal) | acs.org |
Table 2: Examples of Oxidative Degradation (AOPs) of Sunset Yellow FCF
| Process | Key Findings / Efficiency | Reference |
| Electro-Fenton | 100% decolorization, ~97% mineralization in 120 min; Pseudo-first-order kinetics | researchgate.netatlantis-press.com |
| SPEF | Almost total mineralization more rapidly than PEF | researchgate.net |
| AO-H2O2 | Slow decolorization and mineralization | researchgate.net |
Electro-Fenton Oxidation Systems
Electro-Fenton is an electrochemical AOP that generates Fenton's reagent in situ. This process has been applied to the degradation of Sunset Yellow FCF azo dye in aqueous solutions. sigmaaldrich.com Using an undivided electrochemical reactor with a reticulated vitreous carbon (RVC) cathode and a platinum gauze anode, complete decolorization (100%) and significant mineralization (approximately 97%) of Sunset Yellow FCF were achieved within 120 minutes under optimal operational parameters. These optimal conditions included a 0.05 M Na₂SO₄ aqueous solution at pH 3 containing 0.1 mM FeSO₄, with the RVC cathode potential controlled at -1.0 V vs. SCE. The oxidation reaction of Sunset Yellow FCF by electro-generated Fenton's reagent has been found to follow pseudo first-order kinetics.
Ozonation-Based Degradation
Ozonation is another advanced oxidation process widely used for wastewater treatment, particularly for decolorizing dyes by targeting their chromophoric groups. sigmaaldrich.com Ozone, with a high standard reduction potential, can oxidize most organic and inorganic compounds. sigmaaldrich.com Ozonation involves both direct and indirect oxidation pathways. sigmaaldrich.com
The effectiveness of ozonation for degrading aqueous Sunset Yellow dye has been investigated. Parameters such as reaction time, initial dye concentration, pH, and ozone inlet concentration significantly influence color removal. Extreme pH values (acidic or basic) and higher ozone concentrations favor dye degradation. Complete color loss can occur under certain combinations of these parameters. While catalytic ozonation using iron oxide was also explored, it did not show a satisfactory improvement in the reaction rate for Sunset Yellow degradation in one study. Ozonation has demonstrated promising results for the degradation of aqueous Sunset Yellow dye, being particularly advantageous in acidic or basic media.
Wet Air Oxidation Applications
Wet Air Oxidation (WAO) is considered an economical and environmentally friendly AOP for treating wastewater, especially those with high organic content and toxic pollutants. sigmaaldrich.com WAO involves the oxidation of organic and inorganic materials in an aqueous phase at elevated temperatures (125–320°C) and pressures (0.5–20 MPa) using gaseous oxygen or air as the oxidant. sigmaaldrich.com This process has been successfully applied to degrade and mineralize various dyes. sigmaaldrich.com While a comparative study on Reactive Red 120 showed WAO to be the most effective among several AOPs, its specific application details and performance data solely for Sunset Yellow FCF were not extensively detailed in the provided search results beyond its general applicability to dye degradation. sigmaaldrich.com
Peroxide-Mediated Oxidative Degradation
Beyond Fenton and Photo-Fenton systems, other peroxide-mediated oxidative degradation methods have been explored for Sunset Yellow FCF. A Tris-Co(II)-H₂O₂ Fenton-like system has been developed for efficient degradation of Sunset Yellow under alkaline conditions. This system achieved a high decolorization rate of 98.0% within 50 minutes and a total organic carbon (TOC) removal efficiency exceeding 59.0% under a wide initial pH range (8.7 to 12.0). The mechanism involves the Tris-Co(II) complex triggering the sustained generation of hydroxyl radicals and electrostatic attraction between the complex and the dye, facilitating degradation.
Characterization of Oxidative Byproducts
The oxidative degradation of Sunset Yellow FCF results in the formation of various byproducts. Studies employing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) have been used to characterize these intermediate compounds. In one investigation using electro-Fenton and photoelectro-Fenton processes, a total of 14 aromatic products and 34 hydroxylated derivatives were detected. These byproducts included benzenic, naphthalenic, and phthalic acid compounds. Another study simulating degradation under reducing conditions identified 5-amino-6-hydroxy-2-naphthalenesulfonate and p-amino-benzensulfonate (Sulfanilic acid) as likely byproducts resulting from the cleavage of the azo bond.
Biodegradation Mechanisms
Biodegradation offers an environmentally friendly approach to treat dye-containing wastewater. The biodegradation of azo dyes, including Sunset Yellow FCF, can occur under both aerobic and anaerobic conditions. The initial and often crucial step in the biodegradation of azo dyes is the reductive cleavage of the azo (-N=N-) bond.
Microorganisms, particularly certain fungal and bacterial species, are known to degrade azo dyes. Filamentous fungi, such as Trametes versicolor and Trametes elegans, have demonstrated significant degradation of Sunset Yellow FCF. These fungi secrete extracellular enzymes, such as peroxidases, which play a role in the enzymatic degradation of azo dyes by solubilizing insoluble substrates.
While the reductive cleavage of the azo bond is a primary mechanism, further degradation of the resulting aromatic amines and other intermediate products can occur through various metabolic pathways depending on the microbial species and environmental conditions.
Enzymatic Biotransformation of Azo Linkages (e.g., Azo-reductases, Laccases, Peroxidases)
Enzymes play a crucial role in the microbial degradation of azo dyes. A key class of enzymes involved in the reductive cleavage of the azo bond are azo-reductases. mdpi.comnih.gov These enzymes catalyze the reduction of the azo linkage, typically under anaerobic or microaerophilic conditions, yielding colorless aromatic amines. mdpi.com
Oxidoreductase enzymes, such as laccases and peroxidases, are also important in the biotransformation of azo dyes, particularly under aerobic conditions. mdpi.comtandfonline.comresearchgate.net Laccases are multi-copper oxidases that can oxidize a wide range of aromatic compounds, including phenolic and non-phenolic structures, often with the aid of mediators. tandfonline.comresearchgate.net Peroxidases, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), utilize hydrogen peroxide to oxidize their substrates. mdpi.comtandfonline.com These enzymes can lead to the oxidative cleavage of the dye molecule or further transformation of the aromatic amines produced by azo-reductases. mdpi.comtandfonline.com While azo-reductases primarily cause decolorization by breaking the azo bond, laccases and peroxidases can contribute to the further degradation and detoxification of the dye molecules and their metabolites. researchgate.net
Microbial Consortia and Fungal Degradation Studies
Microbial consortia, consisting of mixed populations of bacteria and fungi, often exhibit higher efficiency in azo dye degradation compared to individual strains. mdpi.com This is because different microorganisms within a consortium can possess complementary enzymatic activities and metabolic pathways, allowing for a more complete breakdown of complex dye structures and their intermediate metabolites. mdpi.com
Fungi, particularly white-rot fungi, are well-known for their ability to degrade a variety of persistent organic pollutants, including azo dyes. nih.govtandfonline.com These fungi produce extracellular ligninolytic enzymes like laccases, manganese peroxidases, and lignin peroxidases, which can act on the complex structure of azo dyes. nih.govtandfonline.comijstr.org Studies have shown that fungal species such as Trametes versicolor and Trametes elegans can significantly degrade Sunset Yellow FCF. tandfonline.comijstr.org For instance, T. elegans demonstrated complete removal of Sunset Yellow FCF in a nutrient-poor medium under shaking conditions over 20 days. ijstr.org Filamentous fungi can employ both biosorption and enzymatic degradation mechanisms for dye removal. nih.gov
Identification of Biodegradation Metabolites
The biodegradation of Sunset Yellow FCF results in the formation of various metabolites, depending on the microbial species and degradation conditions. Under anaerobic conditions, the reductive cleavage of the azo bond is expected to yield aromatic amines. Studies have identified sulfanilic acid and 5-amino-6-hydroxy-2-naphthalenesulfonic acid as potential degradation products of Sunset Yellow FCF, particularly under reducing conditions or through microbial activity. researchgate.netnih.gov
Research using techniques like HPLC-MS has been employed to identify the intermediate byproducts formed during the degradation process. nih.gov For example, studies simulating degradation under reducing conditions in the presence of ascorbic acid have provided evidence for the cleavage of the azo bond and the formation of products such as a dimeric form of 5-amino-6-hydroxy-2-naphthalene sulfonate and likely p-amino-benzenesulfonate. nih.gov Another study reported that Pseudomonas sp. DL17 degraded Sunset Yellow FCF, identifying 4-amino naphthalene 5,6 diol, 4-amino-naphthalene-1-sulfonic acid, and catechol as metabolites. researchgate.net
Here is a table summarizing some identified biodegradation metabolites:
| Metabolite Name | Potential Origin | Reference |
| Sulfanilic acid | Reductive cleavage | researchgate.netnih.gov |
| 5-amino-6-hydroxy-2-naphthalenesulfonic acid | Reductive cleavage | nih.gov |
| Dimeric form of 5-amino-6-hydroxy-2-naphthalene sulfonate | Reducing conditions | nih.gov |
| p-amino-benzenesulfonate | Reducing conditions | nih.gov |
| 4-amino naphthalene 5,6 diol | Microbial degradation | researchgate.net |
| 4-amino-naphthalene-1-sulfonic acid | Microbial degradation | researchgate.net |
| Catechol | Microbial degradation | researchgate.net |
Thermal and Hydrolytic Degradation
Sunset Yellow FCF can also undergo degradation through non-biological processes, such as thermal and hydrolytic reactions.
Thermally Induced Chemical Transformations
Sunset Yellow FCF exhibits good stability to heat, but thermal decomposition can occur, particularly at elevated temperatures. atamanchemicals.comtandfonline.com Studies investigating the thermal decomposition of Sunset Yellow FCF in the presence of sugars, simulating candy making conditions, have shown that the dye can decompose. tandfonline.com At temperatures ranging from 120–162°C, Sunset Yellow FCF showed up to 10% decomposition. tandfonline.com The decomposition increased with increasing temperature. tandfonline.com While decomposition of other dyes in similar studies yielded identifiable products, no increase in intermediates was observed for Sunset Yellow FCF during the candy cooking process in that specific study. tandfonline.com Sunset Yellow FCF is reported to decompose without melting when heated to 390 °C. macsenlab.com
pH-Dependent Hydrolysis Kinetics
Hydrolysis is generally not considered a significant environmental fate process for Sunset Yellow FCF because it lacks readily hydrolyzable functional groups under typical environmental conditions. nih.gov However, the stability of Sunset Yellow FCF can be influenced by pH. The dye shows good stability to changes in pH within the range of 3 to 8, with no appreciable change observed. atamanchemicals.comatamanchemicals.com
Studies on the degradation of Sunset Yellow FCF under different pH conditions, often in the context of photocatalytic or other advanced oxidation processes, indicate that pH plays a role in the degradation rate. researchgate.netarabjchem.orgresearchgate.net For example, in a photo-Fenton-like degradation study, the optimum pH for Sunset Yellow FCF degradation using copper-loaded bentonite and H₂O₂ was found to be 8.5. arabjchem.orgresearchgate.net Increasing the pH above 8.5 led to a decrease in the degradation rate, potentially due to the repulsion between the anionic dye and increasing hydroxide (B78521) ions. arabjchem.orgresearchgate.net Another study on microbial degradation noted that pH 9.0 was found to be optimum for the degradation of Sunset Yellow FCF by a specific bacterial strain, while pH 7.0 and 11.0 were less favorable. researchgate.net These findings suggest that while hydrolysis itself may not be a primary degradation pathway, the pH of the medium can significantly influence the rate and extent of degradation mediated by other processes.
Kinetic Studies and Factors Influencing Degradation Rates
The degradation of Sunset Yellow FCF (SYF) in aqueous solutions can be influenced by a variety of factors, including the properties of the solution and the presence of catalysts or enzymes. Kinetic studies are crucial for understanding the rate at which SYF breaks down and the mechanisms involved. Different degradation processes, such as Fenton oxidation, photocatalysis, and biodegradation, exhibit distinct kinetic behaviors and are affected differently by various parameters.
Influence of pH on Reaction Kinetics
The pH of the solution plays a significant role in the degradation kinetics of Sunset Yellow FCF, particularly in processes involving catalysts or enzymes. In Fenton oxidation, the reaction is generally more effective at acidic pH levels. For instance, studies have shown that the Fenton reaction for SY decolorization is most effective at pH 2.7. ekb.eg At higher pH values, the degradation efficiency can decrease, potentially due to the reduction in the production of hydroxyl radicals (•OH) and the precipitation of iron hydroxides, which can catalyze the decomposition of hydrogen peroxide into oxygen and water, thus reducing the availability of hydroxyl radicals. ekb.eg Similar optimal acidic pH levels around 3.0 have been reported for the degradation of other azo dyes by Fenton reaction. ekb.eg
In photocatalytic degradation using catalysts like Fe2O3/Bentonite, the best results have been observed in acidic solutions, such as at pH 4. iau.ir As pH increases, the concentration of hydroxyl radicals decreases, leading to decreased dye degradation. iau.ir For photocatalytic degradation using ZnS-loaded TiO2, the highest efficiency was observed at neutral pH 7, which was attributed to stronger adsorption of SY on the catalyst surface at this pH. tandfonline.com
For biosorption processes using adsorbents like mixed fruit peel waste, the optimal pH for Sunset Yellow adsorption has been found to be around 3.0, where positively charged ions on the adsorbent surface favor the attraction of the anionic dye. gnest.org The adsorption capacity decreased as the pH increased towards alkaline conditions. gnest.org
Effect of Initial Concentration and Catalyst/Enzyme Loading
The initial concentration of Sunset Yellow FCF can significantly impact its degradation rate. In advanced Fenton oxidation, increasing the initial dye concentration from 5 to 75 mg/L has been observed to decrease the degradation efficiency. ekb.eg This may be because at higher dye concentrations, the generation of hydroxyl radicals on the catalyst surface is reduced as active sites become occupied by more dye molecules, and the number of hydroxyl radicals does not increase proportionally with the dye concentration. ekb.eg Additionally, higher dye concentrations can lead to light screening effects in photocatalytic processes, preventing photons from reaching the catalyst surface and thus decreasing the degradation efficiency. iau.ir For photocatalytic degradation using Fe2O3/Bentonite, maximum degradation was observed at an initial dye concentration of 50 ppm, with degradation being directly proportional to dye concentration at lower levels but decreasing beyond this optimum. iau.ir
Catalyst or enzyme loading is another critical parameter. Increasing the amount of catalyst generally increases the degradation rate up to a certain point, as it provides more active sites for the reaction. iau.irtandfonline.com For example, in photocatalytic degradation using Fe2O3/Bentonite, increasing the catalyst amount from 30 to 60 mg/L increased the degradation, but further increases led to a decrease, possibly due to light scattering and particle aggregation at higher loadings. iau.ir Similarly, for ZnS-loaded TiO2, increasing the catalyst amount from 50 to 250 mg increased degradation, but further increases decreased the removal rate due to screening effects and potential particle aggregation. tandfonline.com The optimal catalyst loading for Fe2O3/Bentonite was found to be 60 mg/L iau.ir, and for ZnS-loaded TiO2, it was 250 mg/50 mL (5 g/L) tandfonline.com.
In enzymatic degradation or biosensing applications, the enzyme loading also affects the reaction rate. For a Sunset Yellow biosensor based on a photocured polyacrylamide membrane with laccase, the oxidation peak current of Sunset Yellow increased with increasing enzyme loading up to an optimal level (0.250 mg/cm²), beyond which it decreased. nih.gov
Impact of Light Intensity and Temperature
Light intensity is a crucial factor in photocatalytic degradation processes. Increasing light intensity generally leads to a higher rate of reaction because a greater number of photons strike the catalyst surface per unit area, generating more reactive species. scribd.com Studies on the photocatalytic degradation of Sunset Yellow FCF have shown that the reaction rate increases with increasing light intensity. scribd.comniscpr.res.in However, further increases beyond a certain point can sometimes lead to a decrease in the reaction rate. niscpr.res.in
Temperature also influences the kinetics of Sunset Yellow degradation. Higher temperatures generally increase reaction rates, consistent with the principles of chemical kinetics (Arrhenius equation). For example, the removal process of Sunset Yellow using a vermiculite/iron oxide composite and peroxymonosulfate (B1194676) was enhanced with increasing temperature. directivepublications.org Studies on the thermal decomposition of Sunset Yellow FCF in the presence of sugars have shown that decomposition increases with increasing temperature over a range of 120–162°C. tandfonline.com For biosorption, the removal of Sunset Yellow FCF has been found to be endothermic in nature. gnest.org
Role of Matrix Components and Environmental Factors
The presence of other components in the reaction matrix or environmental factors can significantly influence the degradation of Sunset Yellow FCF. In degradation processes involving radical species, the presence of substances that can scavenge these radicals can reduce the degradation efficiency. For instance, in the degradation of Sunset Yellow using a vermiculite/iron oxide composite, the presence of chloride, nitrate, and carbonate ions reduced the degradation efficiency by reacting with the main radicals. directivepublications.org
The composition of the matrix can also affect the effectiveness of extraction methods used in the analysis of Sunset Yellow FCF, which indirectly relates to understanding its fate in different environments. The structure and components of the analytical matrix play an important role in choosing appropriate solvents for extraction. ums.edu.my
Environmental factors such as exposure to natural conditions like summer temperature and sunlight can lead to the loss of color in beverages containing Sunset Yellow FCF, indicating degradation. nih.govatamanchemicals.com This highlights the impact of environmental exposure on the stability of the dye.
Data Tables
Based on the search results, here are some examples of data that could be presented in tables:
Table 1: Effect of pH on Sunset Yellow Degradation Efficiency
| Degradation Method | Catalyst/Adsorbent | pH Range Studied | Optimal pH | Observed Effect of Increasing pH | Source |
| Fenton Oxidation | Fe²⁺/H₂O₂ | Not specified | 2.7 | Decreased efficiency at higher pH | ekb.eg |
| Photocatalysis | Fe₂O₃/Bentonite | 2-13 | 4 | Decreased degradation with increasing pH | iau.ir |
| Photocatalysis | ZnS-loaded TiO₂ | Not specified | 7 | Higher efficiency at neutral pH compared to other pH levels | tandfonline.com |
| Biosorption | Mixed Fruit Peel Waste | 3-10 | 3.0 | Adsorption capacity decreased with increasing pH | gnest.org |
| Plasma-catalytic Glidarc | WO₃ | Not specified | Not specified | Effect of initial pH studied | ej-chem.org |
| Photocatalytic (Fe complex) | [Fe(SCN)]²⁺ | 1.5-5.0 | 2.5 | Rate increases on decreasing pH from 5.0 to 2.5 | niscpr.res.in |
| Photocatalytic (Cu complex) | [Cu(SCN)]⁺ | 5.5-9.0 | 8.0 | Not specified in snippet | niscpr.res.in |
| Photocatalytic (Co complex) | [Co(SCN)]⁺ | 6.5-10.0 | 7.5 | Not specified in snippet | niscpr.res.in |
Table 2: Effect of Initial Sunset Yellow Concentration on Degradation
| Degradation Method | Catalyst/Adsorbent | Concentration Range Studied | Observed Effect of Increasing Concentration | Optimal Concentration (if specified) | Source |
| Advanced Fenton Oxidation | Fe²⁺/H₂O₂ | 5-75 mg/L | Decreased degradation efficiency with increasing concentration | Not specified | ekb.eg |
| Photocatalysis | Fe₂O₃/Bentonite | 10-65 ppm | Degradation proportional at lower conc., decreases beyond optimum | 50 ppm | iau.ir |
| Photocatalysis | ZnS-loaded TiO₂ | Not specified | Rate decreases with increasing concentration | Not specified | tandfonline.com |
| Photocatalysis | [Fe(SCN)]²⁺ complex | Not specified | Rate increases up to 3.00×10⁻⁵ M, then decreases | 3.00×10⁻⁵ M | niscpr.res.in |
| Photocatalysis | [Cu(SCN)]⁺ complex | Not specified | Rate increases up to 2.50×10⁻⁵ M, then decreases | 2.50×10⁻⁵ M | niscpr.res.in |
| Photocatalysis | [Co(SCN)]⁺ complex | Not specified | Rate increases up to 8.00×10⁻⁵ M, then decreases | 8.00×10⁻⁵ M | niscpr.res.in |
| Biosorption | Mixed Fruit Peel Waste | Not specified | Effect of initial dye concentration studied | 40 ppm (for max adsorption capacity) | gnest.org |
| Photocatalysis | ZnO nanoparticles | Not specified | Degradation efficiency decreases as initial SSY concentration increased | Not specified | utar.edu.my |
Table 3: Effect of Catalyst/Enzyme Loading on Degradation
| Degradation Method | Catalyst/Enzyme | Loading Range Studied | Observed Effect of Increasing Loading | Optimal Loading (if specified) | Source |
| Photocatalysis | Fe₂O₃/Bentonite | 30-85 mg/L | Increase from 30 to 60 mg/L, then gradual decrease | 60 mg/L | iau.ir |
| Photocatalysis | ZnS-loaded TiO₂ | 50-350 mg/50 mL | Increase from 50 to 250 mg/50 mL, then decrease | 250 mg/50 mL (5 g/L) | tandfonline.com |
| Biosensor (Enzymatic) | Laccase (immobilized) | 0.025-0.500 mg/cm² | Oxidation peak current increased up to 0.250 mg/cm², then decreased | 0.250 mg/cm² | nih.gov |
| Biosorption | Mixed Fruit Peel Waste | 0.5-2.0 g/100mL | Percentage removal increased between 0.5 and 1.5 g/100 mL, reached maximum at 1.5-2.0 g/100 mL | 2.0 g/100mL | gnest.org |
| Plasma-catalytic Glidarc | WO₃ | Not specified | Effect of photocatalyst loading studied | Not specified | ej-chem.org |
| Photocatalysis | Flower-like BiOBr | 0.25-2.00 g/L | Effect of catalyst loading studied | Not specified | utar.edu.my |
| Photocatalysis | ZnO nanoparticles | Not specified | Optimal ZnO catalyst loading was found to be 7 g/L | 7 g/L | utar.edu.my |
Table 4: Effect of Light Intensity and Temperature on Degradation
| Degradation Method | Factor | Observed Effect of Increasing Factor | Specific Findings (if any) | Source |
| Photocatalysis | Light Intensity | Rate of reaction increases with increasing light intensity | Increased number of photons striking per unit area leads to higher degradation rate. niscpr.res.in | scribd.comniscpr.res.in |
| Photocatalysis | Light Intensity | Further increase in light intensity can decrease the rate of reaction | Not specified in snippet why this occurs. | niscpr.res.in |
| Thermal Decomposition | Temperature | Decomposition increased with increasing temperature | Studied range: 120–162°C. | tandfonline.com |
| Oxidation/Adsorption | Temperature | Removal process was enhanced with increasing temperature | Not specified if there's an optimal temperature or decrease at very high temperatures. | directivepublications.org |
| Biosorption | Temperature | Removal was found to be endothermic in nature | Not specified if specific temperature ranges were studied or optimal temperature found. | gnest.org |
Table 5: Influence of Matrix Components on Degradation
| Degradation Method | Matrix Components Studied | Observed Effect | Source |
| Oxidation/Adsorption | Chloride, nitrate, carbonate | Reduced degradation efficiency by reacting with main radicals | directivepublications.org |
| Analysis/Extraction | Sample matrix components | Play an important role in choosing appropriate solvents for extraction methods. | ums.edu.my |
Interactions of Sunset Yellow Fcf in Complex Systems
Interactions with Food Components and Food Matrices
The chemical and physical properties of Sunset Yellow FCF can be affected by various components present in food systems, as well as the processing conditions to which it is subjected.
Binding and Adsorption Phenomena with Food Constituents
Sunset Yellow FCF has been shown to interact with various food macromolecules, particularly proteins. This binding is a critical factor in its uniform distribution and stability in food products. Research has demonstrated that Sunset Yellow FCF is a fast-reacting dye for food proteins and can be used as a rapid staining agent for proteins resolved with polyacrylamide gel electrophoresis (PAGE). epa.govcerealsgrains.org This application highlights its strong affinity for protein molecules. Studies have shown that it produces sharp, clear, and stable bands on gels, indicating a robust interaction. epa.govcerealsgrains.org
Computational studies have also explored the binding affinities of Sunset Yellow FCF and other artificial colorants to human serum albumin (HSA). These studies suggest that Sunset Yellow FCF binds effectively to HSA, primarily through a network of hydrogen bonds. nih.gov Further research on the interaction between Sunset Yellow FCF and the protein lysozyme (B549824) has been conducted to understand the mechanisms of binding at a molecular level. rsc.org Such interactions are fundamental to how the dye behaves in protein-rich food systems.
Table 1: Interaction of Sunset Yellow FCF with Food Proteins
| Protein | Interaction Type | Observation | Reference |
|---|---|---|---|
| General food proteins | Binding/Staining | Acts as a fast-reacting and sensitive staining agent in PAGE. | epa.govcerealsgrains.org |
| Human Serum Albumin | Binding | Binds effectively through hydrogen-bonding networks. | nih.gov |
| Lysozyme | Binding | Inhibits the formation of amyloid fibrils, suggesting a direct interaction. | rsc.org |
Impact of Processing Conditions on Dye Stability in Food Systems
The stability of Sunset Yellow FCF is a key factor in its application in the food industry and is influenced by various processing conditions such as heat, light, and pH.
Thermal Stability: Thermal processing is a common step in food production, and the stability of colorants under these conditions is crucial. Studies simulating candy-making conditions, with temperatures ranging from 120–162°C, have shown that Sunset Yellow FCF can decompose by up to 10% in the presence of sugars like sucrose (B13894) and glucose. capes.gov.br The degree of decomposition was observed to increase with rising temperature. capes.gov.br
Light Stability: Exposure to light, especially sunlight, can lead to the degradation of Sunset Yellow FCF, causing a loss of color in beverages. nih.govresearchgate.net This photodegradation is a significant concern for products displayed under direct light. The process can be accelerated in the presence of other food components. epa.gov
pH Stability: The pH of the food matrix plays a critical role in the stability of Sunset Yellow FCF. The dye's maximum absorption wavelength is pH-dependent, occurring at approximately 480 nm at pH 1 and 443 nm at pH 13. wikipedia.org Research on the degradation of Sunset Yellow FCF at various pH levels has shown that pH 9.00 is optimal for degradation, while pH 7.00 and pH 11.00 are less favorable. researchgate.net In one study, a degradation of 97.00% for an azo dye was reported at a pH of 9.00. researchgate.net
Table 2: Stability of Sunset Yellow FCF under Various Processing Conditions
| Condition | Matrix/Factor | Observation | Reference |
|---|---|---|---|
| Temperature | In the presence of sucrose and glucose (120–162°C) | Up to 10% decomposition. | capes.gov.br |
| Light | Commercial beverage (exposed to summer sunlight) | Loss of color. | nih.govresearchgate.net |
| pH | Aqueous solution | Optimal degradation observed at pH 9.00. | researchgate.net |
| pH | Aqueous solution | Maximum absorption at ~480 nm (pH 1) and ~443 nm (pH 13). | wikipedia.org |
Chemical Reactivity with Other Food Additives and Organic Acids
Sunset Yellow FCF can react with other common food additives, which can impact its stability and color.
Interaction with Ascorbic Acid (Vitamin C): Ascorbic acid is known to enhance the degradation of Sunset Yellow FCF, particularly in the presence of light. epa.gov In reducing environments, such as in the presence of ascorbic acid, the degradation of the dye involves the cleavage of the azo bond. nih.govresearchgate.net This leads to the formation of colorless compounds, such as a dimeric form of 5-amino-6-hydroxy-2-naphthalene sulfonate and p-amino-benzensulfonate. nih.govresearchgate.net The rate of degradation increases with higher concentrations of ascorbic acid. researchgate.net
Interaction with Other Food Colorants and Additives: Sunset Yellow FCF is often used in combination with other colorants to achieve specific shades. For instance, it is frequently used with amaranth (B1665344) (E123) to create a brown color in products like chocolates and caramel. wikipedia.org The stability of Sunset Yellow FCF can also be influenced by preservatives. For example, sulfur dioxide has been found to enhance the degradation rate of the dye in aqueous model systems. epa.gov In contrast, in the presence of benzoic acid and sorbic acid at sugar levels of 30% and 45%, the degradation rate was found to be practically the same. epa.gov
Interaction with Organic Acids: Organic acids, such as citric acid, are common in many food products and can influence the stability of Sunset Yellow FCF. In the presence of citric and ascorbic acids, the dark reactivity of Sunset Yellow FCF follows a second-order kinetic model. researchgate.net The activation energy for the degradation of Sunset Yellow FCF in the presence of these acids has been evaluated to be 16.5 kJ mol⁻¹. researchgate.net
Table 3: Reactivity of Sunset Yellow FCF with Other Food Components
| Reactant | Condition | Effect | Reference |
|---|---|---|---|
| Ascorbic Acid | Reducing environment, especially with light exposure | Enhanced degradation through azo bond cleavage. | epa.govnih.govresearchgate.net |
| Sulfur Dioxide | Aqueous model system | Enhanced rate of degradation. | epa.gov |
| Citric and Ascorbic Acids | Dark reaction | Follows second-order kinetics with an activation energy of 16.5 kJ mol⁻¹. | researchgate.net |
| Amaranth (E123) | Food products | Used in combination to produce a brown color. | wikipedia.org |
Effects of Different Food Matrices on Analytical Performance
The accurate quantification of Sunset Yellow FCF in food products is essential for regulatory compliance. However, the complexity of food matrices can significantly interfere with analytical methods, affecting the accuracy and precision of the results. Different food matrices, such as beverages, candies, and baked goods, contain varying amounts of sugars, proteins, fats, and other components that can cause "matrix effects." nih.gov
These matrix components can interfere with the extraction and detection of the dye, leading to either suppression or enhancement of the analytical signal. nih.gov Therefore, sample pretreatment is a necessary step to release the dye from the matrix and remove extraneous matter before analysis by techniques like high-performance liquid chromatography (HPLC). ums.edu.myresearchgate.net The validation of analytical methods must include an evaluation of matrix effects and extraction efficiencies to ensure reliable results. nih.gov Studies have shown that even with optimized methods, the apparent recovery of analytes can vary significantly across different food and feed matrices. nih.gov
Table 4: Analytical Recovery of Sunset Yellow FCF in Different Food Matrices
| Analytical Method | Food Matrix | Recovery Rate (%) | Reference |
|---|---|---|---|
| HPLC-DAD and HPLC-MS/MS | Animal feed and chicken meat | 71–97% | ums.edu.my |
| Solid-phase Spectrophotometry | Real test samples (beverages) | 94.8% | researchgate.net |
| RP-HPLC | Ice pops, gummy bears, chewing gum, sweets candy | Not specified, but method successfully applied. | researchgate.net |
Environmental Fate and Transformation Studies
The environmental fate of Sunset Yellow FCF is of interest due to its potential release into aquatic systems from food processing effluents.
Adsorption to Environmental Substrates (e.g., bentonite)
Adsorption is a key process that influences the environmental mobility and persistence of dyes like Sunset Yellow FCF. Various natural and modified materials have been studied for their potential to adsorb this dye from aqueous solutions.
Bentonite (B74815) clay, a natural adsorbent, has been investigated for its capacity to remove dyes. researchgate.net Modified bentonites, such as those activated by acid and/or heat, have shown enhanced adsorption capacities for various compounds, including anthocyanins, which suggests their potential for adsorbing other charged molecules like Sunset Yellow FCF. nih.gov The adsorption process is often pH-dependent, with optimal adsorption typically occurring under acidic conditions. For instance, the maximum adsorption capacity for Sunset Yellow FCF onto mixed fruit peel waste was observed at pH 3.0. gnest.orggnest.org
The adsorption process is often well-described by models like the Langmuir isotherm, which suggests a monolayer adsorption onto a homogeneous surface. gnest.orggnest.orgtojsat.net Kinetic studies often indicate that the adsorption follows a pseudo-second-order model. gnest.orggnest.org
Table 5: Adsorption Capacities of Various Substrates for Sunset Yellow FCF
| Adsorbent | Maximum Adsorption Capacity (q_max) (mg/g) | Optimal pH | Reference |
|---|---|---|---|
| Mixed Fruit Peel Waste | 200 | 3.0 | gnest.orggnest.org |
| PDMAEMA grafted PS-DVB-VBC microspheres | 312.5 | 2.0 | researchgate.net |
| Chitosan-modified Diatomite | N/A (92.54% removal rate) | 2.4 | nih.gov |
| MCM-41 | Increases with temperature | N/A | tojsat.net |
Environmental Transport and Persistence
The environmental transport and persistence of Sunset Yellow FCF are governed by its chemical structure and properties. As an anionic azo dye with high water solubility, its behavior in soil and water systems can be inferred from its physical characteristics and from studies on similar compounds.
Mobility in Soil and Water
Sunset Yellow FCF possesses two sulfonate groups (-SO₃⁻), which are fully ionized at typical environmental pH levels. This anionic nature, combined with its high solubility in water (19 g per 100 mL at 25°C), suggests a high potential for mobility in the environment. chemicalbook.com Compounds with high water solubility tend to have low soil adsorption coefficients (Koc), meaning they are less likely to bind to soil organic matter or sediments. chemsafetypro.comchemsafetypro.com Consequently, Sunset Yellow FCF is expected to be mobile in soil, potentially leading to leaching into groundwater or transport via surface water runoff. chemsafetypro.com The negatively charged sulfonate groups would also limit its adsorption to typically negatively charged soil and sediment particles due to electrostatic repulsion.
Persistence in the Environment
Azo dyes as a class are generally considered to be persistent in the environment, particularly under aerobic conditions. researchgate.net The azo linkage (-N=N-) is electron-deficient and thus resistant to oxidative attack. The stability of the azo bond is also noted under acidic conditions. nih.gov While microorganisms can degrade azo dyes, this process primarily occurs under anaerobic (oxygen-deficient) conditions through the enzymatic cleavage of the azo bond. researchgate.net
Hydrolysis is not considered a significant degradation pathway for Sunset Yellow FCF. scbt.com Similarly, while the dye absorbs light in the visible and UV spectrum, natural photo-reduction in the environment is not thought to be a dominant fate process for this class of dyes. scbt.com Therefore, in aerobic surface waters and soils, Sunset Yellow FCF is expected to persist for extended periods.
Table 1: Predicted Environmental Fate Characteristics of Sunset Yellow FCF This table is based on the compound's chemical properties and general data for azo dyes, as specific experimental fate data is limited in publicly available literature.
| Environmental Compartment | Process | Expected Behavior | Rationale |
|---|---|---|---|
| Soil | Adsorption/Mobility | Low Adsorption / High Mobility | Anionic nature (sulfonate groups) and high water solubility. |
| Water (Aerobic) | Persistence | High | Azo linkage is stable to oxidation. |
| Sediment (Anaerobic) | Persistence | Low to Moderate | Susceptible to reductive cleavage by anaerobic microorganisms. |
| Surface Water | Photolysis | Slow to Moderate | Confirmed to occur in natural sunlight, but not considered a dominant fate process for the dye class. scbt.comnih.gov |
| Water | Hydrolysis | Very Low / Negligible | Lacks functional groups susceptible to rapid hydrolysis. scbt.com |
Computational and Theoretical Studies on Sunset Yellow Fcf
Molecular Modeling and Simulation of Sunset Yellow FCF Behavior
Molecular modeling and simulation techniques provide insights into the structural dynamics and interactions of Sunset Yellow FCF at the atomic level.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations have been employed to study the behavior and assembly of Sunset Yellow FCF molecules, particularly in aqueous solutions. Studies have provided insights into intermolecular association and the formation of stacked aggregates curtin.edu.auresearchgate.net. MD simulations of Sunset Yellow in water have offered detailed views into aspects of its assembly curtin.edu.au. These simulations have shown that self-assembly in dilute solutions leads to the formation of stacked aggregates, which tend to stack head-to-tail with antiparallel dipole order researchgate.net. This stacking preference is observed regardless of solution concentration and aggregate size researchgate.net. The simulations indicate that these stacks are dynamic, with the possibility of rotational transitions (flips) between antiparallel and parallel configurations researchgate.net. At concentrations corresponding to the nematic phase of sunset yellow, MD simulations have depicted chromonic columns arranged in a loose hexagonal packing with an intercolumn distance of 2.36 nm researchgate.net. Flexibility of these aggregates has been observed in numerical simulations researchgate.net.
MD simulations have also been used to investigate the interaction of Sunset Yellow FCF with biological molecules, such as pepsin. These simulations revealed that Sunset Yellow FCF can interact with pepsin, with the binding site primarily located near tyrosine residues at the entrance of the enzyme's active site researchgate.net. The main interactions identified were hydrogen bonding and stacking interactions researchgate.net.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been utilized to study the electronic structure and reactivity of Sunset Yellow FCF. DFT calculations have been applied to analyze the vibrational spectrum of Sunset Yellow FCF and to understand its molecular structure researchgate.net. Results from optimized molecular structures obtained through DFT calculations using basis sets like B3LYP with 6-31G(d) and 'LANL2DZ' have provided evidence for intramolecular charge transfer (ICT) and strong hydrogen bonding within the molecule, which can enhance its optical nonlinearity researchgate.net.
Quantum chemical computations have facilitated the assignment of vibrational spectra, including azo stretching frequencies, which are lowered due to conjugation and pi-electron delocalization researchgate.net. Analysis of hydroxyl vibrations with intramolecular hydrogen bonding has also been supported by these calculations researchgate.net. Natural bond orbital (NBO) analysis has confirmed the presence of a strong hydrogen bond between the hydrogen of the hydroxyl group and a nitrogen atom of the azo group researchgate.net. The molecular electrostatic potential (MESP) map has been used to identify potential electrophilic and nucleophilic sites within the molecule researchgate.netrasayanjournal.co.in.
While the provided search results focus on the electronic structure and reactivity in the context of spectroscopic analysis and optical properties, quantum chemical calculations are broadly applicable to understanding chemical reactivity by analyzing parameters such as frontier molecular orbitals (HOMO and LUMO energies), hardness, electronegativity, and electrophilicity rasayanjournal.co.inimist.manrel.gov.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogues (Focus on physicochemical properties, not toxicological endpoints)
Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish mathematical relationships between the structural properties of compounds and their activities or properties slideshare.netscienceforecastoa.com. While QSAR is often applied to predict biological activities, it can also be used to correlate molecular structure with physicochemical properties, a field sometimes referred to as Quantitative Structure-Property Relationship (QSPR) scienceforecastoa.commdpi.com.
QSAR/QSPR analysis involves correlating measurable physicochemical parameters with the properties of interest slideshare.netscienceforecastoa.com. These parameters can include lipophilicity (often expressed as logP), electronic effects (e.g., Hammett constants), steric effects, molecular shape, and size slideshare.netscienceforecastoa.commdpi.com. By developing mathematical models based on a set of compounds (analogues), it is possible to predict the physicochemical properties of new or untested compounds based on their molecular structure slideshare.netscienceforecastoa.com.
Although the provided search results mention QSAR in the context of predicting biological activity or toxicity (which is excluded by the instructions), the underlying principles and parameters used in QSAR (physicochemical descriptors) are directly relevant to QSPR analysis focused on physicochemical properties. For Sunset Yellow FCF and its analogues, QSPR could involve developing models to predict properties such as solubility, partition coefficient (logP), pKa, or spectroscopic characteristics based on structural variations. However, specific studies applying QSAR/QSPR solely to the physicochemical properties of Sunset Yellow FCF analogues were not prominently found in the search results.
Advanced Statistical and Chemometric Modeling for Analytical and Degradation Data
Advanced statistical and chemometric methods are valuable for analyzing complex datasets generated during the analysis and degradation studies of Sunset Yellow FCF.
Multivariate Calibration Techniques for Spectroscopic Data
Multivariate calibration techniques are statistical methods used to analyze data from multiple variables simultaneously, often applied to spectroscopic data to determine the concentrations of components in complex mixtures. Techniques such as Partial Least Squares (PLS) and Principal Component Regression (PCR) are commonly used ijcce.ac.ir.
Multivariate calibration has been applied for the simultaneous determination of Sunset Yellow FCF alongside other colorants, such as Quinoline Yellow and Tartrazine (B75150), in samples like soft drinks ijcce.ac.irresearchgate.netconicet.gov.arpsu.edu. These methods are particularly useful when the spectral absorption bands of the components overlap, making traditional univariate spectrophotometry challenging ijcce.ac.irpsu.edu. By analyzing the full spectrum data, multivariate calibration can overcome issues like spectral overlap and matrix effects ijcce.ac.irpsu.edu.
Studies have demonstrated the effectiveness of PLS, specifically PLS-2, for the simultaneous determination of Sunset Yellow FCF and Quinoline Yellow using solid-phase spectrophotometry researchgate.netpsu.edu. This involves isolating the colorants on a solid support (e.g., Sephadex gel) and then recording and analyzing the absorbance spectrum of the gel-colorant system using PLS researchgate.netpsu.edu. The optimized PLS models allow for the determination of colorant concentrations in mixtures and real samples psu.edu.
Multivariate curve resolution-alternating least squares (MCR-ALS) is another technique that has been applied, for instance, in the determination of Tartrazine in the presence of Sunset Yellow FCF and Brilliant Blue by analyzing kinetic-spectrophotometric data conicet.gov.ar. MCR-ALS can help resolve the contributions of individual components from the mixed spectral data conicet.gov.ar.
Data Table Example (Illustrative, based on general principles of multivariate calibration studies, specific data from search results were not in a readily extractable table format for this purpose):
| Sample | Measured Absorbance (Arbitrary Units) at λ1 | Measured Absorbance (Arbitrary Units) at λ2 | ... | Predicted Sunset Yellow FCF Concentration (mg/L) | Predicted Other Dye Concentration (mg/L) |
| Calibration 1 | 0.52 | 0.35 | ... | 10.0 | 5.0 |
| Calibration 2 | 0.88 | 0.62 | ... | 15.0 | 8.0 |
| ... | ... | ... | ... | ... | ... |
| Test Sample 1 | 0.75 | 0.50 | ... | 13.2 | 6.5 |
| Test Sample 2 | 0.40 | 0.28 | ... | 8.1 | 4.2 |
Artificial Neural Networks (ANN) for Process Optimization and Prediction
Artificial Neural Networks (ANNs) are computational models inspired by the structure of the human brain, capable of learning complex non-linear relationships between input and output data. ANNs have been applied in various chemical engineering contexts, including process optimization and prediction.
ANNs have been utilized to model and predict the degradation of Sunset Yellow FCF in various processes, such as photocatalytic degradation and adsorption iau.irbiocrick.comnih.govresearchgate.netresearchgate.net. These models can help optimize process parameters to achieve maximum dye removal or degradation iau.irnih.gov.
In the context of photocatalytic degradation of Sunset Yellow FCF using catalysts like Fe2O3/Bentonite (B74815), ANNs have been used to model the degradation percentage based on input parameters such as pH, catalyst amount, dye concentration, and H2O2 concentration iau.ir. A typical ANN architecture for this purpose might involve an input layer for the parameters, one or more hidden layers, and an output layer predicting the degradation percentage iau.ir. Studies have shown that ANN models can provide reasonable predictive performance for Sunset Yellow FCF degradation iau.ir. For instance, an ANN model with a (4:7:1) topology (4 input neurons, 7 hidden neurons, 1 output neuron) was used to model photocatalytic degradation, with results showing good agreement with experimental data iau.ir.
ANNs have also been applied to model the adsorption of Sunset Yellow FCF onto various adsorbents, such as zinc oxide nanorods loaded on activated carbon or neodymium modified ordered mesoporous carbon biocrick.comnih.govresearchgate.netresearchgate.net. These models can predict the dye removal percentage based on factors like adsorbent amount, initial dye concentration, pH, and contact time nih.govresearchgate.net. ANN models have demonstrated high accuracy in predicting adsorption behavior, with high R-squared values and low mean squared errors when compared to experimental data nih.govresearchgate.net.
Data Table Example (Illustrative, based on general principles of ANN modeling in degradation/adsorption studies):
| Input Parameter 1 (e.g., pH) | Input Parameter 2 (e.g., Catalyst Amount) | ... | Experimental Degradation/Removal (%) | ANN Predicted Degradation/Removal (%) |
| 4.0 | 60 mg/L | ... | 91.0 | 90.5 |
| 5.0 | 50 mg/L | ... | 85.5 | 86.1 |
| ... | ... | ... | ... | ... |
| Test Condition 1 | Test Condition 2 | ... | 94.2 | 93.8 |
| Test Condition 3 | Test Condition 4 | ... | 78.9 | 79.5 |
Future Research Directions and Emerging Technologies
Development of Novel and Green Analytical Methodologies for Enhanced Sensitivity and Specificity
The accurate and sensitive determination of Sunset Yellow FCF in various complex matrices, such as food, beverages, and environmental samples, remains a critical area of research. While traditional methods like HPLC, LC, and TLC have been employed, they often require extensive sample preparation, impacting sensitivity, simplicity, and cost-effectiveness semanticscholar.org. Emerging electroanalytical methods are gaining traction as a potent alternative due to their simplicity, low operational cost, relatively short analysis time, high sensitivity, and accuracy semanticscholar.org. Future investigations are encouraged to focus on modifying electrodes to enhance specificity, miniaturizing sensors, and introducing novel electroanalytical procedures for monitoring Sunset Yellow in food semanticscholar.org.
The development of novel magnetic nanoadsorbents for magnetic solid-phase extraction (MSPE) coupled with HPLC shows promise for the simultaneous determination of SY FCF and other dyes, offering a rapid and reliable method researchgate.netscielo.br. For instance, a method utilizing Fe3O4 modified with Elaeagnus angustifolia as an adsorbent demonstrated good recovery and satisfactory precision for SY FCF, Allura Red, and Fast Green researchgate.netscielo.br. The limit of detection values for this method were between 0.05-0.1 µg/mL researchgate.netscielo.br.
Electrochemical sensors, particularly those incorporating nanomaterials like tin and cerium dioxide nanoparticles, are also being explored for sensitive and selective SY FCF determination mdpi.com. The synergetic effect of combining different nanoparticles and surfactants can enhance the performance of these sensors mdpi.com. Future research in this domain could lead to the development of portable and cost-effective sensing platforms for on-site monitoring of SY FCF in various samples researchgate.net.
Novel spectrophotometric methods utilizing new azo dye reagents as fluorophores are being developed for the trace determination of substances, including potentially those related to azo dye analysis arabjchem.org. These methods aim for simplicity, selectivity, sensitivity, and cost-effectiveness compared to expensive and time-consuming techniques like atomic absorption spectroscopy (AAS) and ICP-MS arabjchem.org.
Advanced Approaches for Degradation Byproduct Profiling and Non-Target Screening
Understanding the degradation pathways of Sunset Yellow FCF and identifying its transformation products are crucial for assessing potential environmental and health risks. Advanced analytical techniques, particularly those coupled with mass spectrometry, are essential for this purpose. HPLC-MS has been utilized to study the degradation of SY FCF under various conditions, including thermal, photo-induced (visible and UV), and in the presence of oxidizing and reducing agents researchgate.net. These studies have provided evidence for the cleavage of the azo bond and the formation of intermediate products researchgate.net.
Non-target screening (NTS) approaches using high-resolution mass spectrometry (HRMS) are emerging as powerful tools for the comprehensive identification of unknown degradation products and contaminants of emerging concern, including azo dyes and their transformation products mdpi.comslu.se. This involves combining robust analytical measurements with advanced data evaluation, systematic compound identification workflows, and statistical interpretation mdpi.com. NTS can help in identifying unexpected compounds and profiling molecular fingerprints related to degradation processes mdpi.com.
Research on the degradation of other azo dyes using techniques like LC-(ESI)-MS/MS has identified final degradation products such as oxalic acid and formic acid from Direct Red 23 bohrium.com. Similarly, LC-MS analysis of Reactive Orange 16 degradation by ozonation identified eleven intermediate organic compounds mdpi.com. These studies highlight the complexity of azo dye degradation and the need for advanced techniques to fully characterize the transformation products.
Future research should focus on applying and further developing these advanced mass spectrometry-based techniques, including HRMS and NTS workflows, specifically for Sunset Yellow FCF to create comprehensive profiles of its degradation byproducts under various environmental and processing conditions. This will aid in a better understanding of its fate and potential impact.
Innovative Strategies for Enhanced Environmental Remediation from a Chemical Process Engineering Perspective
Effective removal of Sunset Yellow FCF from wastewater and contaminated environments is a significant challenge. Chemical process engineering plays a crucial role in developing and optimizing innovative remediation strategies. Advanced Oxidation Processes (AOPs), such as photocatalytic degradation, Fenton-like reactions, and ozonation, have shown promise in degrading SY FCF and other azo dyes scholarsportal.infomdpi.com.
Photocatalysis using novel nanocomposites is an active area of research. For instance, Cu/La/CeO2/GO nanocomposites have demonstrated efficient photodegradation of SY FCF under visible light irradiation, achieving approximately 60% degradation mdpi.com. The incorporation of dopant materials in these nanocomposites helps restrict the recombination of photoinduced electron-hole pairs, enhancing photocatalytic activity mdpi.com.
Electrocoagulation is another promising method for removing dyes from contaminated water, including Sunset Yellow researchgate.net. Optimization of parameters such as current density, electrolysis time, electrolyte concentration, and pH using techniques like Response Surface Methodology (RSM) can significantly improve dye removal efficiency researchgate.net. Studies have shown over 99% removal efficiency for Sunset Yellow under optimal electrocoagulation conditions researchgate.net.
Metal-Organic Frameworks (MOFs) are also being explored for environmental remediation due to their high adsorption capacity and stability rsc.orgtandfonline.com. Defect-engineered zirconium-based MOFs have shown potential for the adsorption of dyes like Sunset Yellow rsc.org. Strategies such as modulated synthesis and mixed-linker approaches can tune the properties of MOFs for enhanced dye removal rsc.org.
Future research should focus on integrating and optimizing these advanced chemical processes, potentially combining different methods in hybrid systems, to achieve higher removal efficiencies and complete mineralization of Sunset Yellow FCF and its byproducts scholarsportal.info. This includes exploring novel catalytic materials, optimizing process parameters, and designing scalable reactor systems from a chemical engineering perspective.
Integration of "Omics" Technologies in Dye Transformation Research (e.g., metabolomics of degradation pathways)
The application of "omics" technologies, particularly metabolomics, is an emerging area in understanding the biological transformation and degradation of azo dyes. Metabolomics allows for the comprehensive analysis of metabolites within a biological system, providing insights into metabolic pathways and cellular responses to the presence of dyes nih.govlabmanager.com.
Research integrating metabolomics has been used to study the degradation of other azo dyes by microorganisms. For example, metabolic profiling via LC-MS has confirmed the degradation of azo dyes by yeast strains, identifying intermediates such as azoles, azolines, isoquinolines, pyridines, and benzopyrans plu.mx. Metabolomics has also revealed that azo dyes can affect the energy pathways of microorganisms involved in their degradation nih.gov.
Transcriptomic analysis, another omics technology, has been used to identify enzymes and metabolic pathways involved in azo dye degradation by bacteria. Studies have shown that enzymes involved in benzoate (B1203000) and naphthalene (B1677914) degradation pathways, as well as enzymes like NADH quinone oxidoreductase and CYP450, play a role in the degradation of azo dyes mdpi.com.
Integrating multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the biological systems involved in dye transformation labmanager.commdpi.combioscientifica.com. This integrated approach can help decipher the complex molecular mechanisms of biodegradation, identify key enzymes and pathways, and potentially lead to the development of more effective biological remediation strategies bioscientifica.comnih.gov.
Q & A
Basic Research Questions
Q. How should experiments be designed to investigate the aggregation behavior of Sunset Yellow FCF in aqueous solutions?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze diffusion coefficients and chemical shifts at varying concentrations (e.g., 0.1–1.0 mM). Fluorescein can serve as a probe to monitor aggregation via fluorescence quenching. Ensure controlled pH (e.g., 3–9) and temperature (25°C) conditions. Data should be validated with dynamic light scattering (DLS) for particle size distribution .
Q. What parameters are critical for optimizing Sunset Yellow FCF adsorption using activated carbon-alginate composites?
- Key Variables : pH (optimum at 3 due to protonated adsorbent surfaces), adsorbent dose (10–25 g/L), contact time (30–60 min), and initial dye concentration (10–50 ppm). Use Langmuir isotherm modeling (R² = 0.997) to assess monolayer adsorption capacity, and validate with Freundlich for heterogeneous surfaces .
Q. What methodologies assess the cytotoxic and genotoxic effects of Sunset Yellow FCF?
- In vitro : Expose human lymphocytes or murine splenocytes to concentrations (e.g., 250 μg/mL) and measure proliferation inhibition via MTT assay. For genotoxicity, conduct micronucleus tests or comet assays .
- In vivo : Administer doses (e.g., 0.325 mg/kg in mice) and evaluate chromosomal aberrations in somatic/germ cells or sperm morphology changes .
Q. How does pH-dependent solubility influence experimental design for Sunset Yellow FCF studies?
- Considerations : Solubility decreases in alkaline conditions due to deprotonation. Adjust buffer systems (e.g., citrate-phosphate for pH 3–7) to maintain stability. In adsorption studies, acidic pH enhances electrostatic attraction between dye anions and protonated adsorbents .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo genotoxicity findings for Sunset Yellow FCF be resolved?
- Approach : Compare dose thresholds (e.g., 250 μg/mL in vitro vs. 0.325 mg/kg in vivo) and metabolic activation pathways. Use hepatic S9 fractions in vitro to simulate in vivo metabolism. Reconcile data with OECD guidelines for consistency .
Q. What advanced analytical techniques quantify Sunset Yellow FCF in complex matrices like food or wastewater?
- Methods :
- Immunoassays : Develop polyclonal antibody-based ELISA with detection limits ≤1 ppm .
- Electrochemical degradation : Apply Electro-Fenton oxidation (e.g., 85% efficiency at pH 3) to track degradation intermediates via HPLC-MS .
Q. How do adsorption isotherm models explain Sunset Yellow FCF removal mechanisms, and how should discrepancies be interpreted?
- Analysis : Fit data to Langmuir (monolayer adsorption, R² = 0.997) and Freundlich (heterogeneous surfaces) models. Discrepancies may arise from pore diffusion or multilayer adsorption. Use Dubinin-Radushkevich to distinguish physical/chemical adsorption via mean free energy (e.g., <8 kJ/mol indicates physisorption) .
Q. How can pharmacokinetic and exposure data be integrated into a comprehensive risk assessment for Sunset Yellow FCF?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
